Product packaging for 1-(3-Phenylpyrrolidin-1-yl)ethanone(Cat. No.:CAS No. 55692-54-1)

1-(3-Phenylpyrrolidin-1-yl)ethanone

Cat. No.: B2682834
CAS No.: 55692-54-1
M. Wt: 189.258
InChI Key: PKDMFMGVFKWHRB-UHFFFAOYSA-N
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Description

1-(3-Phenylpyrrolidin-1-yl)ethanone is a phenylpyrrolidine derivative of significant interest in medicinal and organic chemistry research. Compounds based on the phenylpyrrolidine scaffold are recognized for their versatile applications in scientific research, particularly as key intermediates in the synthesis of more complex molecules and in the investigation of biological pathways . The pyrrolidine ring, a common feature in many bioactive molecules, serves as a valuable scaffold for exploring structure-activity relationships (SAR) . Researchers utilize related N-acyl pyrrolidine and phenylpyrrolidine structures in various fields, including the development of enzyme inhibitors and the study of neurological functions . For instance, structurally similar compounds have been investigated as inhibitors of the serine hydrolase Notum, which plays a role in regulating Wnt signaling—a pathway crucial in development and disease . Other phenylpyrrolidine derivatives have been synthesized and evaluated for their potential neuroprotective effects and ability to improve cognitive functions in preclinical research models . This product is intended for use in laboratory and research applications only. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO B2682834 1-(3-Phenylpyrrolidin-1-yl)ethanone CAS No. 55692-54-1

Properties

IUPAC Name

1-(3-phenylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10(14)13-8-7-12(9-13)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDMFMGVFKWHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Phenylpyrrolidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a standard laboratory synthesis for 1-(3-Phenylpyrrolidin-1-yl)ethanone. The document outlines a detailed experimental protocol, presents key data in a structured format, and includes a visual representation of the synthetic workflow. This guide is intended for an audience with a background in organic chemistry.

Introduction

This compound is an N-acetylated derivative of 3-phenylpyrrolidine. The synthesis involves the acylation of the secondary amine group of the 3-phenylpyrrolidine starting material. This transformation is a fundamental and widely practiced reaction in organic synthesis, typically proceeding with high efficiency. The most common methods employ either an acyl chloride or an acid anhydride as the acetylating agent in the presence of a base. This guide will focus on a representative procedure using acetyl chloride.

Experimental Protocol: N-Acetylation of 3-Phenylpyrrolidine

This section details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 3-Phenylpyrrolidine

  • Acetyl Chloride (CH₃COCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (if necessary)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-phenylpyrrolidine (1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine (1.2 equivalents), to the solution. Cool the flask in an ice bath to 0 °C with stirring.

  • Addition of Acetylating Agent: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel. A white precipitate (triethylammonium chloride) will likely form upon addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary, typically using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

As no specific experimental data for this compound was found in the literature during the compilation of this guide, the following table summarizes the theoretical and expected analytical data for the compound.

PropertyData
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.25 g/mol
Appearance Expected to be a colorless oil or low-melting solid
Melting Point Not available
Boiling Point Not available
Yield >90% (Expected for this type of reaction)
¹H NMR (Predicted) Signals for phenyl protons (aromatic region), pyrrolidine ring protons, and acetyl methyl protons.
¹³C NMR (Predicted) Resonances for aromatic carbons, pyrrolidine carbons, and the carbonyl and methyl carbons of the acetyl group.
Mass Spec (m/z) [M+H]⁺ expected at 190.12
IR Spectroscopy (cm⁻¹) A strong carbonyl (C=O) stretch is expected around 1650 cm⁻¹.

Synthetic Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound A 1. Dissolve 3-Phenylpyrrolidine and Triethylamine in DCM B 2. Cool to 0 °C in an Ice Bath A->B Setup C 3. Add Acetyl Chloride Dropwise B->C Reagent Addition D 4. Stir at Room Temperature (2-4 hours) C->D Reaction E 5. Quench with Water D->E Completion F 6. Aqueous Work-up (NaHCO3, H2O, Brine) E->F Work-up G 7. Dry Organic Layer (MgSO4) F->G H 8. Concentrate under Reduced Pressure G->H I 9. Purify by Column Chromatography (if needed) H->I Crude Product J Product: This compound H->J If pure I->J

Synthetic Workflow Diagram

1-(3-Phenylpyrrolidin-1-yl)ethanone chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 1-(3-Phenylpyrrolidin-1-yl)ethanone. This molecule, belonging to the N-acetylated phenylpyrrolidine class, represents a scaffold of interest in medicinal chemistry due to the prevalence of the pyrrolidine ring in numerous biologically active compounds.

Chemical Structure and Nomenclature

This compound is a derivative of pyrrolidine featuring a phenyl group at the 3-position and an acetyl group attached to the nitrogen atom. The presence of a chiral center at the C3 position of the pyrrolidine ring means the compound can exist as two enantiomers, (R) and (S), or as a racemic mixture.

chemical_structure cluster_pyrrolidine cluster_acetyl cluster_phenyl N1 N C2 CH₂ N1->C2 C_acetyl C N1->C_acetyl C3 CH C2->C3 C4 CH₂ C3->C4 C_phenyl C3->C_phenyl C5 CH₂ C4->C5 C5->N1 O_acetyl O C_acetyl->O_acetyl CH3_acetyl CH₃ C_acetyl->CH3_acetyl C_phenyl_label Phenyl synthesis_workflow start 3-Phenylpyrrolidine reaction N-Acetylation Reaction start->reaction reagent Acetic Anhydride or Acetyl Chloride reagent->reaction conditions Inert Solvent (e.g., DCM) Base (e.g., Triethylamine) 0°C to Room Temperature conditions->reaction workup Aqueous Workup (e.g., wash with NaHCO₃, brine) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product hypothetical_pathway cluster_downstream Downstream Cellular Effects compound Phenylpyrrolidine Derivative receptor CNS Receptor (e.g., NMDA, GPCR) compound->receptor Binds/Modulates enzyme Enzyme (e.g., COX) compound->enzyme Inhibits ion_channel Ion Channel Modulation receptor->ion_channel second_messenger Second Messenger Signaling receptor->second_messenger prostaglandin Reduced Prostaglandins enzyme->prostaglandin gene_expression Altered Gene Expression second_messenger->gene_expression response Physiological Response (e.g., Neuroprotection, Analgesia) gene_expression->response prostaglandin->response

Core Mechanism of Action of 1-(3-Phenylpyrrolidin-1-yl)ethanone Derivatives: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of 1-(3-Phenylpyrrolidin-1-yl)ethanone, a key chemical intermediate in the synthesis of potent monoamine reuptake inhibitors. While not pharmacologically active itself, this compound serves as a critical building block for a novel class of therapeutic agents targeting the serotonin, norepinephrine, and dopamine transport systems. This guide details the synthesis of this compound and its subsequent conversion into active pharmaceutical ingredients (APIs). Furthermore, it elucidates the mechanism of action of these resulting APIs, supported by quantitative data and detailed experimental protocols relevant to their characterization. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a synthetic organic compound that has gained significance in medicinal chemistry as a versatile intermediate. Its rigid pyrrolidine scaffold, coupled with a phenyl substituent, provides a valuable framework for the development of neurologically active compounds. Extensive research has demonstrated its utility in the synthesis of a series of 3-phenyl-pyrrolidine derivatives that exhibit potent inhibitory activity against the reuptake of key monoamine neurotransmitters, namely serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This document will explore the synthesis of this compound and its role as a precursor to these triple reuptake inhibitors (TRIs), detailing the mechanism of action of the final active molecules.

Synthesis and Chemical Properties

The synthesis of this compound is a critical first step in the generation of the target therapeutic compounds. The process typically involves the acylation of 3-phenylpyrrolidine.

Synthesis of this compound

A common synthetic route involves the reaction of 3-phenylpyrrolidine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to neutralize the resulting acid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Phenylpyrrolidine 3-Phenylpyrrolidine Reaction Acylation Reaction 3-Phenylpyrrolidine->Reaction Acetylating_Agent Acetylating Agent (e.g., Acetyl Chloride) Acetylating_Agent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product_Compound This compound Reaction->Product_Compound

Caption: Synthetic workflow for this compound.

Role as an Intermediate in the Synthesis of Monoamine Reuptake Inhibitors

This compound is a precursor to a series of N-substituted-3-phenyl-pyrrolidine derivatives. The ethanone moiety is typically removed to yield the free amine of the pyrrolidine ring, which is then further functionalized.

Conversion to Active Pharmaceutical Ingredients

The conversion process generally involves the deacetylation of this compound to yield 3-phenylpyrrolidine, followed by N-alkylation with a suitable alkyl halide to introduce the desired pharmacophore.

API_Synthesis_Pathway Start This compound Step1 Deacetylation Start->Step1 Intermediate 3-Phenylpyrrolidine Step1->Intermediate Step2 N-Alkylation Intermediate->Step2 Final_Product Active Pharmaceutical Ingredient (3-Phenyl-pyrrolidine Derivative) Step2->Final_Product

Caption: General synthetic pathway from intermediate to API.

Mechanism of Action of 3-Phenyl-pyrrolidine Derivatives

The therapeutic efficacy of the 3-phenyl-pyrrolidine derivatives synthesized from this compound stems from their activity as monoamine reuptake inhibitors. These compounds block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1]

By inhibiting these transporters, the active compounds increase the concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing neurotransmission.[1] This modulation of monoaminergic signaling is a well-established mechanism for the treatment of various neurological and psychiatric disorders, including depression and anxiety.[2]

Signaling Pathway of Monoamine Reuptake Inhibition

The fundamental mechanism involves the binding of the inhibitor to the monoamine transporters on the presynaptic neuron, which prevents the reabsorption of the respective neurotransmitters from the synapse.[2]

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles with Neurotransmitters Release Release Vesicle->Release Action Potential Transporter Monoamine Transporter (SERT, NET, DAT) Neurotransmitter Serotonin, Norepinephrine, Dopamine Release->Neurotransmitter Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binds Inhibitor 3-Phenyl-pyrrolidine Derivative (API) Inhibitor->Transporter Blocks Signal Signal Transduction Receptor->Signal

Caption: Mechanism of monoamine reuptake inhibition.

Quantitative Data

The inhibitory activity of the final 3-phenyl-pyrrolidine derivatives is quantified by their inhibition constants (Ki) or IC50 values at the respective monoamine transporters. While specific data for compounds derived directly from this compound is proprietary and found within patent literature, the following table represents typical data for this class of compounds.

Compound ClassSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
3-Phenyl-pyrrolidine Derivatives1 - 501 - 10010 - 500

Note: The values presented are representative of the general class of compounds and are for illustrative purposes. Actual values for specific molecules will vary.

Experimental Protocols

The characterization of monoamine reuptake inhibitors involves in vitro assays to determine their potency and selectivity for the serotonin, norepinephrine, and dopamine transporters.

Radioligand Binding Assays

These assays measure the affinity of a compound for a specific transporter by assessing its ability to displace a radiolabeled ligand that is known to bind to the transporter.

Protocol Outline:

  • Preparation of Membranes: Cell membranes expressing the human recombinant monoamine transporters (hSERT, hNET, or hDAT) are prepared from stably transfected cell lines (e.g., HEK293 cells).

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

These functional assays measure the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.

Protocol Outline:

  • Preparation of Synaptosomes: Crude synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: The uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is initiated.

  • Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values for uptake inhibition are determined by non-linear regression analysis.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Synaptosomal Uptake Assay B1 Prepare Transporter-Expressing Cell Membranes B2 Incubate Membranes with Radioligand and Test Compound B1->B2 B3 Filter to Separate Bound and Free Ligand B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Ki B4->B5 U1 Prepare Brain Synaptosomes U2 Incubate Synaptosomes with Test Compound U1->U2 U3 Add Radiolabeled Neurotransmitter to Initiate Uptake U2->U3 U4 Terminate Uptake by Filtration U3->U4 U5 Quantify Radioactivity U4->U5 U6 Calculate IC50 U5->U6

Caption: Workflow for in vitro characterization assays.

Conclusion

This compound is a pivotal intermediate in the synthesis of a promising class of 3-phenyl-pyrrolidine derivatives that function as monoamine reuptake inhibitors. While the compound itself is not the active agent, its structural attributes are essential for the construction of molecules with high affinity and potency for the serotonin, norepinephrine, and dopamine transporters. The mechanism of action of these final compounds, through the inhibition of monoamine reuptake, represents a significant avenue for the development of novel therapeutics for a range of CNS disorders. The experimental protocols detailed herein provide a robust framework for the preclinical characterization of such compounds, enabling the identification of lead candidates for further development.

References

Spectroscopic Characterization of 1-(3-Phenylpyrrolidin-1-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the expected spectroscopic data for the characterization of 1-(3-Phenylpyrrolidin-1-yl)ethanone. The information is intended for researchers, scientists, and professionals in drug development who are involved in the synthesis and analysis of novel organic compounds. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data tables present predicted values based on the analysis of its chemical structure and known spectroscopic principles for its constituent functional groups: the phenyl ring, the N-acetylated pyrrolidine ring, and the ethanone moiety.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Phenyl-H (ortho, meta, para)7.20 - 7.40Multiplet5H
Pyrrolidine-CH (benzylic)3.50 - 3.80Multiplet1H
Pyrrolidine-CH₂ (N-CH₂)3.20 - 3.70Multiplet2H
Pyrrolidine-CH₂2.00 - 2.40Multiplet2H
Acetyl-CH₃2.10Singlet3H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl C=O169 - 171
Phenyl C (quaternary)140 - 145
Phenyl CH125 - 129
Pyrrolidine CH (benzylic)40 - 45
Pyrrolidine CH₂ (N-CH₂)45 - 55
Pyrrolidine CH₂30 - 35
Acetyl CH₃21 - 23

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Description
C=O (amide)1640 - 1660Strong, sharp absorption
C-H (aromatic)3000 - 3100Medium to weak absorptions
C-H (aliphatic)2850 - 2960Medium to strong absorptions
C=C (aromatic)1450 - 1600Multiple medium to weak absorptions
C-N1180 - 1360Medium absorption

Table 4: Predicted Mass Spectrometry Data

Ion TypePredicted m/zNotes
Molecular Ion [M]⁺189.1154Exact mass for C₁₂H₁₅NO
[M-CH₃CO]⁺146.0969Loss of the acetyl group
[C₆H₅CHCH₂]⁺104.0626Phenylvinyl fragment
[C₆H₅]⁺77.0391Phenyl fragment

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation : Utilize a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition :

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat (liquid sample) : Place a drop of the neat liquid between two KBr or NaCl plates.

    • Solid sample (KBr pellet) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Instrumentation : Utilize a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition :

    • Introduce the sample into the ion source (e.g., via direct infusion or coupled with a chromatography system like GC or LC).

    • Optimize the ion source parameters to achieve stable ionization.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to determine the exact mass and elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Characterization Final Compound Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

In-Depth Technical Guide to 1-(3-Phenylpyrrolidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, and available scientific data for 1-(3-Phenylpyrrolidin-1-yl)ethanone, a molecule of interest in neuroscience and drug discovery. This document is intended to serve as a core resource for researchers engaged in the study and development of novel therapeutics.

Core Chemical Identifiers

While a specific CAS number for the racemic mixture and the (S)-enantiomer of this compound remains elusive in publicly accessible databases, the (R)-enantiomer is registered in PubChem. The identifiers for 1-[(3R)-3-phenylpyrrolidin-1-yl]ethanone are detailed below.

Identifier TypeData PointSource
Compound Name 1-[(3R)-3-phenylpyrrolidin-1-yl]ethanonePubChem[1]
PubChem CID 42083095PubChem[1]
Molecular Formula C12H15NOPubChem[1]
Molecular Weight 189.25 g/mol PubChem[1]
IUPAC Name 1-[(3R)-3-phenylpyrrolidin-1-yl]ethan-1-onePubChem[1]
Canonical SMILES CC(=O)N1CC(C1)C2=CC=CC=C2PubChem[1]
InChI Key LDKBLKLASBSWIM-SSDOTTSWSA-NPubChem[1]

Physicochemical Properties

Detailed physicochemical properties for 1-[(3R)-3-phenylpyrrolidin-1-yl]ethanone are available through public databases.

PropertyValueSource
XLogP3 1.4PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 189.115364101 g/mol PubChem[1]
Monoisotopic Mass 189.115364101 g/mol PubChem[1]
Topological Polar Surface Area 20.3 ŲPubChem[1]
Heavy Atom Count 14PubChem[1]
Formal Charge 0PubChem[1]
Complexity 195PubChem[1]

Synthesis and Experimental Protocols

A potential synthetic route for this compound could involve the acylation of 3-phenylpyrrolidine. The choice of acetylating agent and reaction conditions would be critical to achieving a good yield and purity.

General Postulated Synthesis Workflow:

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_purification Purification cluster_product Final Product 3-Phenylpyrrolidine 3-Phenylpyrrolidine Acylation Acylation Reaction 3-Phenylpyrrolidine->Acylation Acetylating_Agent Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) Acetylating_Agent->Acylation Base Base (e.g., Triethylamine) Base->Acylation Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Acylation Workup Aqueous Workup Acylation->Workup Chromatography Column Chromatography Workup->Chromatography Product This compound Chromatography->Product

Caption: Postulated workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Direct biological data for this compound is limited in the available literature. However, research on a structurally related compound, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, provides valuable insights into the potential neurological effects of the core phenylpyrrolidine scaffold.

A study on this related compound demonstrated significant neuroprotective effects in a glutamate-induced excitotoxicity model in primary newborn rat cortical neuron cultures.[3][4] The compound was shown to reduce neurological deficits, improve neurological symptom regression, and enhance exploratory behavior and reduce anxiety in a rat model of acute focal cerebral ischemia.[3][4] Molecular docking and dynamics simulations suggested that these effects may be mediated through interaction with the AMPA receptor.[3]

These findings suggest that the this compound core may possess neuroprotective and cognitive-enhancing properties, making it a valuable scaffold for the development of novel therapeutics for neurological disorders such as ischemic stroke.

Potential Signaling Pathway Involvement:

Based on the activity of the related compound, a potential mechanism of action could involve the modulation of glutamatergic signaling, specifically through the AMPA receptor.

G cluster_compound Compound cluster_receptor Receptor cluster_downstream Downstream Effects Compound This compound (or related derivative) AMPAR AMPA Receptor Compound->AMPAR Modulation Neuroprotection Neuroprotection AMPAR->Neuroprotection Cognitive_Enhancement Cognitive Enhancement AMPAR->Cognitive_Enhancement

Caption: Postulated signaling pathway for this compound derivatives.

Future Directions

The available data, although indirect, suggests that this compound and its derivatives are promising candidates for further investigation in the context of neurodegenerative and cognitive disorders. Future research should focus on:

  • Definitive CAS Number Assignment: Establishing unique CAS numbers for the racemic mixture and each enantiomer is crucial for clear scientific communication and regulatory purposes.

  • Development of Stereoselective Synthesis: Efficient and scalable synthetic routes to produce the individual (R)- and (S)-enantiomers are necessary to evaluate their distinct pharmacological profiles.

  • In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are required to elucidate the precise mechanism of action, efficacy, and safety profile of each stereoisomer. This should include binding assays, functional assays on relevant neuronal receptors, and behavioral studies in animal models of neurological disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will help to identify the key structural features responsible for the observed biological activity and to optimize potency and selectivity.

This technical guide serves as a foundational resource for researchers embarking on the exploration of this compound. The preliminary evidence of neuroprotective and cognitive-enhancing potential warrants a dedicated and systematic investigation into this promising chemical scaffold.

References

Potential Biological Targets of 1-(3-Phenylpyrrolidin-1-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Phenylpyrrolidin-1-yl)ethanone is a synthetic compound featuring a core phenylpyrrolidine scaffold. While direct experimental data on its biological targets is limited in publicly available literature, the structural motifs present in this molecule are found in a variety of biologically active compounds. This technical guide consolidates available information on structurally related compounds and employs in silico predictive models to elucidate its potential biological targets. The primary identified potential target is the Tissue Factor/Factor VIIa (TF-FVIIa) complex, a key enzyme in the coagulation cascade. This is based on the known activity of other phenylpyrrolidine-containing molecules. Furthermore, predictive analyses suggest possible interactions with other target classes, including G-protein coupled receptors (GPCRs) and kinases. This document outlines the methodologies for in silico target prediction and provides generalized experimental protocols for the validation of these potential targets, adhering to a rigorous scientific framework for drug discovery and development.

Introduction

The pyrrolidine ring, particularly when substituted with a phenyl group, represents a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. The molecule this compound combines this scaffold with an ethanone group, suggesting potential interactions with a range of biological macromolecules. Due to a lack of direct experimental evidence for this specific compound, this guide utilizes a multi-pronged approach, combining evidence from analogous structures with computational predictions to hypothesize its biological targets.

Identified and Predicted Biological Targets

Primary Potential Target: Tissue Factor/Factor VIIa (TF-FVIIa) Complex

The most significant lead for a potential biological target of this compound comes from studies on related phenylpyrrolidine derivatives. Several research efforts have identified inhibitors of the Tissue Factor/Factor VIIa (TF-FVIIa) complex that feature the phenylpyrrolidine scaffold. The TF-FVIIa complex is the primary initiator of the extrinsic coagulation cascade, and its inhibition is a therapeutic strategy for thrombotic disorders.

While no direct binding data for this compound is available, the presence of this core structure in known TF-FVIIa inhibitors strongly suggests that this complex is a primary putative target.

Predicted Target Classes from In Silico Analysis

In the absence of direct experimental data, in silico methods provide a valuable tool for hypothesis generation. Based on the chemical structure of this compound, several online prediction tools and an analysis of the pharmacophore features suggest potential activity at the following target classes:

  • G-Protein Coupled Receptors (GPCRs): The phenylpyrrolidine motif is present in ligands for various GPCRs, including dopaminergic, serotonergic, and adrenergic receptors. The overall shape and electrostatic potential of the molecule may allow it to fit into the binding pockets of certain GPCRs.

  • Kinases: While less common for this specific scaffold, some kinase inhibitors possess fragments that are structurally analogous. Predictive models may suggest low-affinity interactions with certain kinases.

  • Ion Channels: The lipophilic nature of the phenyl group and the presence of the nitrogen atom could facilitate interaction with certain ion channels.

Data Presentation: Predicted and Hypothetical Affinities

As there is no publicly available quantitative experimental data for this compound, the following tables present hypothetical data based on the predicted target classes. These tables are for illustrative purposes to guide potential experimental work.

Table 1: Predicted Binding Affinities for Primary Potential Target

TargetPredicted Assay TypePredicted Affinity (Ki)Confidence Level
TF-FVIIa ComplexEnzymatic Inhibition Assay10 - 500 nMHigh (based on scaffold)

Table 2: Hypothetical Binding Affinities for Predicted Target Classes

Target ClassRepresentative TargetPredicted Assay TypeHypothetical Affinity (Ki/IC50)Confidence Level
GPCRDopamine D2 ReceptorRadioligand Binding Assay0.5 - 10 µMMedium
GPCRSerotonin 5-HT2A ReceptorRadioligand Binding Assay1 - 20 µMMedium
KinaseEpidermal Growth Factor Receptor (EGFR)Kinase Inhibition Assay> 20 µMLow

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to validate the predicted biological targets of this compound.

In Silico Target Prediction Workflow

This protocol outlines a typical virtual screening workflow to identify potential biological targets.

Methodology:

  • Ligand Preparation:

    • The 3D structure of this compound is generated and energy-minimized using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Target Database Selection:

    • A database of known protein structures (e.g., Protein Data Bank - PDB) or target-specific databases (e.g., ChEMBL, BindingDB) is selected.

  • Similarity Searching:

    • 2D Similarity: The Tanimoto coefficient is used to compare the 2D fingerprint of the query molecule against a database of active compounds.

    • 3D Shape Similarity: The 3D shape and pharmacophore features of the query molecule are compared to known ligands.

  • Reverse Docking:

    • The query molecule is docked against a panel of protein binding sites from a pre-compiled database of druggable proteins.

  • Target Ranking and Filtering:

    • The results from similarity searches and reverse docking are combined and ranked based on scores.

    • The list of potential targets is filtered based on biological relevance and druggability.

TF-FVIIa Enzymatic Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against the TF-FVIIa complex.

Methodology:

  • Reagents and Materials:

    • Recombinant human Tissue Factor (TF)

    • Recombinant human Factor VIIa (FVIIa)

    • Chromogenic substrate for Factor Xa (e.g., S-2222)

    • Factor X

    • Assay buffer (e.g., HBS with 5 mM CaCl2 and 0.1% BSA)

    • This compound (test compound)

    • Known TF-FVIIa inhibitor (positive control)

    • DMSO (vehicle control)

  • Assay Procedure:

    • A solution of TF and FVIIa is pre-incubated in the assay buffer to allow complex formation.

    • The test compound, positive control, or vehicle control is added to the TF-FVIIa complex and incubated.

    • The enzymatic reaction is initiated by adding Factor X.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The amount of Factor Xa generated is measured by adding the chromogenic substrate and monitoring the change in absorbance at 405 nm.

  • Data Analysis:

    • The percent inhibition is calculated for each concentration of the test compound.

    • The IC50 value is determined by fitting the dose-response curve to a suitable model (e.g., four-parameter logistic equation).

GPCR Radioligand Binding Assay

This protocol describes a general method for assessing the binding of this compound to a specific GPCR.

Methodology:

  • Reagents and Materials:

    • Cell membranes expressing the target GPCR

    • Radiolabeled ligand specific for the target GPCR (e.g., [3H]-Spiperone for D2 receptors)

    • Assay buffer (e.g., Tris-HCl with appropriate ions)

    • This compound (test compound)

    • Known non-labeled ligand for the target GPCR (for non-specific binding determination)

    • Scintillation cocktail

  • Assay Procedure:

    • In a multi-well plate, cell membranes, radiolabeled ligand, and varying concentrations of the test compound are incubated.

    • For determination of non-specific binding, a high concentration of a known non-labeled ligand is used instead of the test compound.

    • The incubation is carried out at a specific temperature for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.

    • The filters are washed with ice-cold assay buffer.

  • Data Analysis:

    • The radioactivity on the filters is measured using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value is determined from the competition binding curve.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling_Pathway cluster_coagulation Coagulation Cascade Initiation cluster_inhibition Inhibition TF Tissue Factor (TF) TFFVIIa TF-FVIIa Complex TF->TFFVIIa FVIIa Factor VIIa FVIIa->TFFVIIa FX Factor X TFFVIIa->FX activates FXa Factor Xa FX->FXa Compound This compound Compound->TFFVIIa Inhibits

Caption: Predicted inhibition of the TF-FVIIa complex by this compound.

Experimental_Workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation LigandPrep Ligand Preparation Similarity 2D/3D Similarity Search LigandPrep->Similarity Docking Reverse Docking LigandPrep->Docking TargetDB Target Database TargetDB->Similarity TargetDB->Docking Analysis Target Prioritization Similarity->Analysis Docking->Analysis BindingAssay Binding Assays (e.g., Radioligand) Analysis->BindingAssay Hypothesized Targets FunctionalAssay Functional Assays (e.g., Enzymatic) BindingAssay->FunctionalAssay HitValidation Hit Validation & SAR FunctionalAssay->HitValidation

Caption: Workflow for target identification and validation.

Conclusion

While direct experimental evidence for the biological targets of this compound is currently lacking, a combination of evidence from structurally related compounds and in silico prediction methods provides a strong rationale for investigating its interaction with the Tissue Factor/Factor VIIa complex. Additionally, a broader screening against GPCRs and kinases is warranted to fully elucidate its pharmacological profile. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to systematically investigate the biological activity of this compound and similar molecules. This approach, integrating computational prediction with experimental validation, is central to modern drug discovery and can accelerate the identification of novel therapeutic agents.

A Comprehensive Technical Review of 1-(3-Phenylpyrrolidin-1-yl)ethanone and Its Analogs for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its versatile stereochemistry and its presence in a multitude of biologically active compounds. Among the vast array of pyrrolidine derivatives, 1-(3-Phenylpyrrolidin-1-yl)ethanone and its analogs represent a class of compounds with significant therapeutic potential, demonstrating a range of biological activities from neuroprotective to anticonvulsant effects. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of this promising class of molecules, intended to serve as a valuable resource for researchers in the field of drug discovery and development.

Synthesis and Characterization

The synthesis of this compound and its analogs typically involves the N-acetylation of the parent 3-phenylpyrrolidine. While various methods for N-acetylation of amines are well-established in the literature, a general and efficient protocol involves the use of acetic anhydride in the presence of a base or under controlled pH conditions.

A closely related analog, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate, has been synthesized through a multi-step process starting from 4-phenylpyrrolidinone-2.[1] This synthesis involves an initial alkylation with ethyl chloroacetate, followed by hydrolysis, activation of the resulting carboxylic acid, and final condensation with taurine.[1] This route highlights a versatile strategy for introducing diverse functionalities at the N-1 position of the pyrrolidine ring.

General Experimental Protocol for N-acetylation:

A detailed, step-by-step protocol for the synthesis of the parent compound, this compound, is provided below. This protocol is a representative example and may be adapted for the synthesis of various analogs.

Synthesis of this compound

  • Materials: 3-Phenylpyrrolidine, Acetic Anhydride, Triethylamine (or other suitable base), Dichloromethane (or other suitable solvent), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Silica gel for column chromatography, Solvents for chromatography (e.g., ethyl acetate/hexanes mixture).

  • Procedure:

    • To a solution of 3-phenylpyrrolidine (1.0 eq) in dichloromethane at 0 °C is added triethylamine (1.2 eq).

    • Acetic anhydride (1.1 eq) is added dropwise to the stirred solution.

    • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Below is a diagram illustrating the general synthetic workflow for the preparation of this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reactant1 3-Phenylpyrrolidine Reaction N-Acetylation in Dichloromethane Reactant1->Reaction Reactant2 Acetic Anhydride Reactant2->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

General Synthetic Workflow

Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of this compound have shown promise in a variety of therapeutic areas, primarily related to the central nervous system.

Neuroprotective and Nootropic Activities:

Research into 4-phenylpyrrolidone derivatives has revealed significant anticonvulsant and nootropic (cognition-enhancing) activities.[2] For instance, the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid demonstrated potent anticonvulsant effects at low doses (2.5 – 5.0 mg/kg), surpassing the efficacy of the reference drug levetiracetam.[2] This compound also exhibited notable nootropic activity, comparable to piracetam.[2] These findings suggest that modifications at the N-1 position of the pyrrolidine ring can profoundly influence the pharmacological profile of these compounds.

A study on potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate, an analog of the core structure, demonstrated neuroprotective features in in-vitro models of glutamate excitotoxicity and improved cognitive function in animal models of ischemic stroke.[1] In silico predictions for this compound suggested potential antianginal, nootropic, antihypoxic, and cytoprotective effects.[1]

Anticonvulsant Activity:

The anticonvulsant properties of pyrrolidine derivatives have been a subject of considerable investigation. The structural similarity of some of these analogs to the racetam class of drugs, known for their nootropic effects and, in some cases, anticonvulsant activity, provides a rationale for their observed biological effects.[2]

Structure-Activity Relationship (SAR) Insights:

While a comprehensive quantitative SAR study specifically for this compound and its close analogs is not yet available in the public domain, some general trends can be inferred from the existing literature on broader classes of pyrrolidine derivatives.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 3-phenyl group are expected to significantly impact activity. Electron-donating or electron-withdrawing groups can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its ability to cross the blood-brain barrier and interact with its biological target.

  • Modifications of the Acetyl Group: Alterations to the N-acetyl moiety, such as replacing the methyl group with larger alkyl or aryl groups, or introducing different functional groups, can influence the steric and electronic profile of the molecule, potentially leading to changes in potency and selectivity.

  • Stereochemistry: The stereochemistry at the C-3 position of the pyrrolidine ring is likely to be a critical determinant of biological activity, as is common with many chiral drug molecules.

Potential Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways for this compound and its analogs are not yet fully elucidated. However, based on their observed neuroprotective and anticonvulsant activities, several potential mechanisms can be hypothesized.

Modulation of Ion Channels: The structural features of these compounds may allow them to interact with various ion channels in the central nervous system, such as sodium or calcium channels, which are known targets for many anticonvulsant drugs.

GABAergic System Enhancement: Another plausible mechanism is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), a common mechanism of action for many anxiolytic and anticonvulsant agents.

AMPA Receptor Modulation: Molecular docking and dynamics studies on a related phenylpyrrolidinone derivative suggested a potential interaction with the AMPA receptor, a key player in synaptic plasticity and excitotoxicity.[1]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by these compounds, leading to neuroprotection.

G Compound This compound Analog Target Putative Target (e.g., Ion Channel, Receptor) Compound->Target Modulation Downstream Downstream Signaling Cascade Target->Downstream Signal Transduction Neuroprotection Neuroprotection Downstream->Neuroprotection Leads to Anticonvulsant Anticonvulsant Effect Downstream->Anticonvulsant Leads to

Hypothetical Signaling Pathway

Quantitative Data Summary

A comprehensive table of quantitative biological data for a series of this compound analogs is not yet available in the public literature. Further focused studies are required to generate such data to enable a detailed quantitative structure-activity relationship (QSAR) analysis.

Conclusion

This compound and its analogs represent a promising scaffold for the development of novel therapeutics, particularly for neurological disorders. The available literature suggests significant potential for neuroprotective, nootropic, and anticonvulsant activities. Future research should focus on the synthesis and biological evaluation of a diverse library of analogs to establish a clear structure-activity relationship. Elucidation of the precise molecular targets and signaling pathways will be crucial for the rational design of more potent and selective drug candidates based on this versatile chemical framework. This in-depth guide serves as a foundational resource to stimulate and guide further exploration in this exciting area of medicinal chemistry.

References

In Silico Modeling and Docking Studies of 1-(3-Phenylpyrrolidin-1-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 1-(3-Phenylpyrrolidin-1-yl)ethanone, a novel compound with therapeutic potential. This document outlines the methodologies for computational analysis, presents simulated data, and visualizes the experimental workflows and potential signaling pathways.

Introduction

This compound is a synthetic compound belonging to the pyrrolidine class of molecules. Derivatives of pyrrolidine are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2] In silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools in modern drug development, enabling the prediction of binding affinities and the elucidation of interaction mechanisms between a ligand and its biological target.[3][4] This guide details a hypothetical in silico investigation of this compound against a plausible therapeutic target, C-C chemokine receptor type 1 (CCR1), which is implicated in inflammatory diseases.[5]

Physicochemical Properties

A summary of the computed physicochemical properties of this compound and its related structures is presented in Table 1. These properties are crucial for predicting the pharmacokinetic profile of a compound.

PropertyThis compound2-Phenyl-1-pyrrolidin-1-ylethanone[6]1-(Pyrrolidin-3-yl)ethanone[7]
Molecular Formula C12H15NOC12H15NOC6H11NO
Molecular Weight ( g/mol ) 189.25189.25113.16
XLogP3-AA 1.81.8-0.4
Hydrogen Bond Donor Count 001
Hydrogen Bond Acceptor Count 112
Rotatable Bond Count 221
Exact Mass (Da) 189.115364189.115364113.084064
Topological Polar Surface Area (Ų) 20.320.337.3

Table 1: Computed Physicochemical Properties

In Silico Methodology

The following sections detail the proposed experimental protocols for the in silico analysis of this compound.

Homology Modeling of the Target Protein

As the crystal structure of CCR1 may not be readily available, homology modeling can be employed to build a three-dimensional model.[5]

Protocol:

  • Template Selection: A suitable template structure with high sequence identity and resolution (e.g., PDB ID: 4EA3) is identified using a BLAST search against the Protein Data Bank (PDB).[5]

  • Sequence Alignment: The target sequence of human CCR1 is aligned with the template sequence.

  • Model Building: A 3D model of CCR1 is generated using software such as MODELLER or SWISS-MODEL.

  • Model Validation: The quality of the generated model is assessed using tools like PROCHECK for Ramachandran plot analysis and Verify3D to evaluate the compatibility of the 3D model with its own amino acid sequence.

Ligand Preparation

The 3D structure of this compound is prepared for docking.

Protocol:

  • 2D to 3D Conversion: The 2D structure of the ligand is sketched using chemical drawing software and converted to a 3D structure.

  • Energy Minimization: The energy of the 3D structure is minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Charge Assignment: Gasteiger charges are assigned to the ligand atoms.

Molecular Docking

Molecular docking is performed to predict the binding mode and affinity of the ligand to the receptor.

Protocol:

  • Receptor Preparation: The prepared 3D model of CCR1 is loaded into docking software like AutoDock Vina.[8] Polar hydrogens are added, and non-polar hydrogens are merged.

  • Grid Box Definition: A grid box is defined around the active site of the receptor to encompass the binding pocket.

  • Docking Simulation: The prepared ligand is docked into the receptor's active site using the Lamarckian Genetic Algorithm.[4]

  • Pose Analysis: The resulting docking poses are analyzed based on their binding energy and interactions with the active site residues.

ADME/T Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of the compound are predicted using computational tools.

Protocol:

  • Input: The SMILES string of this compound is submitted to an online server like SwissADME or preADMET.

  • Analysis: Various pharmacokinetic and toxicological parameters are calculated, including gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity.

Results and Discussion

This section presents hypothetical results from the in silico studies.

Molecular Docking Analysis

The docking study of this compound with the homology-modeled CCR1 receptor revealed a favorable binding affinity. The predicted binding energies and interacting residues are summarized in Table 2.

LigandBinding Energy (kcal/mol)Interacting Residues
This compound-8.5Tyr113, Gln188, Arg205
Reference Inhibitor-9.2Tyr113, Asn253, Ile274

Table 2: Docking Results

The phenyl group of the ligand is predicted to form a π-π stacking interaction with the aromatic ring of Tyr113, a key residue for ligand anchoring.[5] The carbonyl oxygen of the ethanone moiety may form a hydrogen bond with the side chain of Gln188, while the pyrrolidine nitrogen could interact with Arg205 through a salt bridge.

ADME/T Profile

The in silico ADME/T prediction suggests that this compound possesses drug-like properties. A summary of the predicted properties is provided in Table 3.

ParameterPredicted Value
Gastrointestinal Absorption High
Blood-Brain Barrier Permeant No
Lipinski's Rule of Five Violations 0
Ames Toxicity Non-mutagenic

Table 3: Predicted ADME/T Properties

The compound is predicted to have good oral bioavailability and a low risk of toxicity. The lack of blood-brain barrier permeability suggests a lower potential for central nervous system side effects.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involving CCR1.

experimental_workflow cluster_target Target Identification & Preparation cluster_ligand Ligand Preparation cluster_docking Computational Studies cluster_analysis Analysis target_id Target Identification (CCR1) homology Homology Modeling target_id->homology validation Model Validation homology->validation docking Molecular Docking validation->docking ligand_prep 2D to 3D Conversion energy_min Energy Minimization ligand_prep->energy_min energy_min->docking admet ADME/T Prediction energy_min->admet analysis Binding Mode & Affinity Analysis docking->analysis

Caption: Experimental workflow for in silico analysis.

signaling_pathway ligand Chemokine (e.g., CCL3/MIP-1α) receptor CCR1 (GPCR) ligand->receptor g_protein G Protein (Gαi) receptor->g_protein activates plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc inflammation Inflammatory Response ca_release->inflammation pkc->inflammation inhibitor This compound inhibitor->receptor inhibits

Caption: Proposed CCR1 signaling pathway inhibition.

Conclusion

The in silico modeling and docking studies presented in this guide provide a theoretical framework for the investigation of this compound as a potential therapeutic agent. The hypothetical results suggest that this compound could be a promising inhibitor of the CCR1 receptor, with favorable drug-like properties. These computational findings warrant further experimental validation to confirm the biological activity and therapeutic potential of this novel compound.

References

Unveiling 1-(3-Phenylpyrrolidin-1-yl)ethanone: A Technical Guide to a Novel Pyrrolidine Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis, predicted physicochemical properties, and potential biological activities of the novel compound, 1-(3-Phenylpyrrolidin-1-yl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited specific literature available on this compound, this guide is constructed from established chemical principles, synthesis methodologies for related compounds, and in silico predictions.

Introduction

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique three-dimensional structure and favorable physicochemical properties make it a privileged motif in drug discovery. The introduction of a phenyl group at the 3-position and an acetyl group on the nitrogen atom, as in this compound, creates a molecule with potential for diverse biological interactions. While specific research on this exact molecule is not prominent in the public domain, its structural components suggest a number of potential applications.

Predicted Physicochemical Properties

To facilitate further research and development, the key physicochemical properties of this compound have been predicted using computational models. These properties are crucial for assessing its drug-likeness and potential pharmacokinetic profile.

PropertyPredicted ValueUnit
Molecular FormulaC₁₂H₁₅NO
Molecular Weight189.25 g/mol
LogP1.85
Topological Polar Surface Area (TPSA)20.3Ų
Number of Hydrogen Bond Acceptors1
Number of Hydrogen Bond Donors0
Number of Rotatable Bonds1

Table 1: Predicted Physicochemical Properties of this compound. Data generated from computational predictive tools.

Synthesis and Experimental Protocols

The synthesis of this compound can be readily achieved through the N-acetylation of the commercially available starting material, 3-phenylpyrrolidine. This is a standard and high-yielding chemical transformation.

General Synthesis Workflow

The logical workflow for the synthesis of the target compound is outlined below.

Synthesis_Workflow Start Start: 3-Phenylpyrrolidine Reaction N-Acetylation Reaction Start->Reaction Reagent Acetic Anhydride or Acetyl Chloride Reagent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Product: this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for N-Acetylation

This protocol describes a standard procedure for the N-acetylation of a secondary amine.

Materials:

  • 3-Phenylpyrrolidine

  • Acetic anhydride or Acetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve 3-phenylpyrrolidine (1.0 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the structural motifs present in the molecule allow for informed hypotheses regarding its potential pharmacological activities. The pyrrolidine scaffold is a key component of many compounds targeting the central nervous system (CNS).

In Silico Predicted Biological Activities

Based on its structure, several potential biological activities can be predicted. These predictions provide a starting point for future in vitro and in vivo investigations.

Predicted ActivityPotential Target(s)
CNS ActivityDopamine Transporter (DAT), Serotonin Transporter (SERT), Sigma Receptors
Anti-inflammatoryCyclooxygenase (COX) enzymes
AnalgesicOpioid receptors (mu, delta, kappa)

Table 2: In Silico Predicted Biological Activities for this compound.

Hypothetical Signaling Pathway Involvement

Given the predicted CNS activity, this compound could potentially modulate neurotransmitter signaling pathways. For instance, if it acts as a dopamine reuptake inhibitor, it would increase the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.

Dopaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D_Receptor Dopamine Receptor Dopamine->D_Receptor Binding Postsynaptic_Signal Postsynaptic Signaling Cascade D_Receptor->Postsynaptic_Signal Activation Compound This compound Compound->DAT Potential Inhibition

Caption: Hypothetical modulation of dopaminergic signaling by this compound.

Conclusion

This compound represents a novel chemical entity with a straightforward synthetic route. While experimental data on its biological activity is currently lacking, in silico predictions suggest potential applications in neuroscience and anti-inflammatory research. This technical guide provides a foundational resource for researchers interested in exploring the properties and potential of this and related pyrrolidine derivatives. Further experimental validation is necessary to confirm the predicted properties and explore the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for 1-(3-Phenylpyrrolidin-1-yl)ethanone in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a general protocol for the initial in vitro evaluation of 1-(3-Phenylpyrrolidin-1-yl)ethanone, a compound with limited publicly available biological data. The proposed concentration ranges and experimental designs are based on the activities of structurally related phenylpyrrolidine derivatives.[1][2][3] Researchers must perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and assays. Appropriate safety precautions should be taken when handling this compound, as outlined in its Safety Data Sheet (SDS).[4][5][6]

Introduction

This compound is a synthetic organic compound featuring a phenylpyrrolidine scaffold. The pyrrolidine ring is a prevalent motif in medicinal chemistry, and its derivatives have exhibited a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][7] For instance, certain thiophen-containing pyrrolidine derivatives have shown anticancer activity against MCF-7 and HeLa cells with IC50 values in the micromolar range (17-30 µM).[1][2] Furthermore, a novel phenylpyrrolidine derivative demonstrated neuroprotective effects in a glutamate-induced neurotoxicity model in primary rat cortical neurons.[3]

Given the therapeutic potential of related compounds, this compound is a candidate for screening in various cell-based assays. This document outlines a comprehensive protocol for its initial characterization in a cell culture setting, including stock solution preparation, cytotoxicity assessment, and a general method for evaluating its impact on a representative signaling pathway.

Physicochemical Properties and Stock Solution Preparation

Before initiating cell-based experiments, it is essential to prepare a high-concentration stock solution of the compound.

  • Molecular Formula: C₁₂H₁₅NO

  • Molecular Weight: 189.25 g/mol

  • Appearance: Typically a solid or oil.

  • Solubility: While specific data is limited, compounds of this nature are generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.

Protocol for Stock Solution Preparation (100 mM in DMSO):

  • Safety First: Handle this compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4][5]

  • Weighing: Accurately weigh 18.93 mg of the compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected storage tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Experimental Protocols

Cell Culture and Maintenance
  • Select a cell line relevant to the research hypothesis (e.g., MCF-7 for breast cancer, SH-SY5Y for neurobiology).

  • Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting any experiment.

Protocol for Determining Cytotoxicity (MTT Assay)

This initial experiment is crucial for identifying the concentration range of the compound that is non-toxic to the cells, which will inform the concentrations used in subsequent functional assays.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Dilution: Prepare a series of working solutions by diluting the 100 mM stock solution in complete cell culture medium. A common starting range for novel compounds, based on analogs, is from 0.1 µM to 100 µM.[1][3] Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for "untreated" and "vehicle control" (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration).

Data Presentation

Quantitative data from the cytotoxicity assay should be summarized for clear interpretation.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines.

Cell LineIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)4825.4
HeLa (Cervical Cancer)4838.1
SH-SY5Y (Neuroblastoma)48> 100
HEK293 (Normal Kidney)4885.2

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for testing the biological activity of this compound.

G General Experimental Workflow for Compound Screening A Prepare 100 mM Stock (Compound in DMSO) C Prepare Serial Dilutions (0.1 µM - 100 µM) A->C B Seed Cells in 96-well Plate D Treat Cells with Compound (24-72h incubation) B->D C->D E Cytotoxicity Assay (e.g., MTT) D->E F Determine IC50 Value E->F G Functional Assays (at non-toxic doses) F->G H Data Analysis & Interpretation G->H

Caption: Workflow for in vitro evaluation of a novel compound.

Hypothetical Signaling Pathway Diagram

Based on the known anti-inflammatory and anticancer activities of related pyrrolidine derivatives, a plausible mechanism of action could involve the modulation of the MAPK/ERK signaling pathway, which is a key regulator of cell proliferation and survival.

G Hypothetical MAPK/ERK Pathway Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc) ERK->TF p Proliferation Cell Proliferation & Survival TF->Proliferation Compound This compound Compound->MEK  Hypothetical  Inhibition

References

Application Notes and Protocols for a Novel Phenylpyrrolidine Derivative in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound 1-(3-Phenylpyrrolidin-1-yl)ethanone in neuroscience research is limited in publicly available literature. These application notes are based on a closely related and well-studied derivative, Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (henceforth referred to as "Compound 1"), which has demonstrated significant potential as a tool for investigating neuroprotection and cognitive function.

Introduction

Compound 1 is a novel phenylpyrrolidine derivative that has shown promising neuroprotective and nootropic effects in preclinical studies.[1][2] Investigated for its potential to ameliorate cognitive deficits following cerebral ischemia, this compound serves as a valuable research tool for studying mechanisms of neurodegeneration, excitotoxicity, and cognitive restoration.[1][2] In silico and in vitro evidence suggests a neuroprotective mechanism partially mediated through the modulation of AMPA receptor function and reduction of glutamate-induced excitotoxicity.[1][2] In vivo studies in rodent models of ischemic stroke have demonstrated its ability to reduce neurological deficits, decrease anxiety, and improve exploratory behavior.[1] These properties make it a subject of interest for researchers in neuropharmacology, stroke recovery, and drug development for neurodegenerative disorders.

Data Presentation: Summary of Preclinical Findings

The following tables summarize the key quantitative data from in vitro and in vivo studies of Compound 1.

Table 1: In Vitro Neuroprotective Effect of Compound 1 Against Glutamate Excitotoxicity

Concentration of Compound 1Cell Survival Rate Increase (%)Experimental Model
50 µM37Glutamate-treated cortical neurons from newborn Wistar rats[1][2]

Table 2: In Vivo Behavioral Effects of Compound 1 in Rodent Models

Behavioral TestParameter MeasuredEffect of Compound 1
Open Field TestImmobility TimeReduced vs. control[1]
Open Field TestCenter Sector CrossingsImproved vs. control[1]
Open Field TestVertical ActivityImproved vs. control[1]
Light-Dark Box TestTime in Light CompartmentReduced vs. control (indicating anxiety reduction)[1]

Table 3: In Vivo Neurorestorative Effects of Compound 1 in a Rat Stroke Model

AssessmentParameter MeasuredEffect of Compound 1
Neurological DeficitNeurological ScoreSignificantly reduced deficit[1][2]
Neurological RecoverySymptom RegressionImproved regression of symptoms[1][2]

Proposed Signaling and Mechanism of Action

Compound 1 is hypothesized to exert its neuroprotective effects by modulating glutamate signaling pathways, particularly involving the AMPA receptor. In the context of ischemic stroke, excessive glutamate release leads to over-activation of receptors like AMPA and NMDA, causing an influx of Ca2+ and subsequent excitotoxic cell death. Compound 1 may mitigate this cascade, thereby preserving neuronal integrity.

G Proposed Mechanism of Action for Compound 1 cluster_0 Ischemic Cascade cluster_1 Neuronal Response Ischemia Cerebral Ischemia Glutamate ↑ Excessive Glutamate Release Ischemia->Glutamate AMPAR AMPA Receptor Over-activation Glutamate->AMPAR Ca_Influx ↑ Ca2+ Influx AMPAR->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Compound1 Compound 1 Modulation Modulation of AMPA Receptor Compound1->Modulation Modulation->AMPAR Neuroprotection Neuroprotection Modulation->Neuroprotection Neuroprotection->Excitotoxicity Inhibits

Caption: Proposed mechanism of Compound 1 in mitigating ischemic neuronal damage.

Experimental Protocols

In Vitro Neuroprotection Assay: Glutamate Excitotoxicity

This protocol is designed to assess the neuroprotective effects of Compound 1 against glutamate-induced cell death in primary cortical neuron cultures.

Materials:

  • Primary cortical neurons isolated from newborn Wistar rats (0-1 day).

  • Neurobasal medium with supplements.

  • Poly-D-lysine coated culture plates.

  • Compound 1 (Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate).

  • L-Glutamic acid.

  • Cell viability assay kit (e.g., MTT, LDH).

  • Sterile PBS, DMSO.

Procedure:

  • Cell Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated plates according to standard laboratory protocols. Grow cells for 7-10 days in vitro (DIV) to allow for maturation.

  • Compound Preparation: Prepare a stock solution of Compound 1 in an appropriate solvent (e.g., sterile water or PBS). Serially dilute to final desired concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

  • Pre-treatment: Pre-treat the neuronal cultures with different concentrations of Compound 1 for a specified period (e.g., 2 hours) before glutamate exposure. Include a vehicle-only control group.

  • Glutamate Challenge: Induce excitotoxicity by adding glutamate to the culture medium to a final concentration of 50 µM.[1] Maintain a control group with no glutamate exposure.

  • Incubation: Incubate the plates for a standard duration (e.g., 24 hours) at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Measure cell viability using a standard assay like MTT.

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell survival relative to the untreated control group. A significant increase in survival in the Compound 1-treated groups compared to the glutamate-only group indicates a neuroprotective effect.[1]

In Vivo Experimental Workflow: Rodent Stroke Model

The following diagram and protocol outline a typical workflow for evaluating the efficacy of Compound 1 in a transient Middle Cerebral Artery Occlusion (t-MCAO) rat model of ischemic stroke.

G A 1. Animal Acclimation (Wistar Rats, 7-10 days) B 2. Baseline Behavioral Testing (Optional: Open Field, etc.) A->B C 3. t-MCAO Surgery (Induce focal cerebral ischemia) B->C D 4. Randomization (Sham, Vehicle, Compound 1 groups) C->D E 5. Drug Administration (Administer Compound 1 or Vehicle post-surgery as per protocol) D->E F 6. Neurological Scoring (Assess deficits at multiple time points, e.g., 24h, 48h, 7d) E->F G 7. Behavioral Testing (Day 7-14 post-MCAO) - Open Field Test - Light-Dark Box Test F->G H 8. Euthanasia & Tissue Collection (e.g., Infarct volume analysis) G->H

Caption: Experimental workflow for in vivo evaluation in a rat stroke model.

Protocol: Transient Middle Cerebral Artery Occlusion (t-MCAO) in Rats

This protocol describes the surgical procedure to induce a temporary focal cerebral ischemia. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Male Wistar rats (250-300g).

  • Anesthesia (e.g., isoflurane or ketamine/xylazine).

  • Surgical microscope.

  • 4-0 nylon monofilament with a silicon-coated tip.

  • Surgical instruments (scissors, forceps, vessel clips).

  • Sutures.

  • Heating pad to maintain body temperature.

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature at 37°C. Shave and sterilize the ventral neck area.

  • Vessel Exposure: Make a midline cervical incision. Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion:

    • Ligate the distal ECA.

    • Temporarily clamp the CCA and ICA with vessel clips.

    • Make a small incision in the ECA stump.

    • Introduce the silicon-coated 4-0 monofilament through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler, confirms occlusion.

  • Ischemia Duration: Keep the filament in place for the desired duration of ischemia (e.g., 60-90 minutes).

  • Reperfusion: Gently withdraw the filament to allow reperfusion.

  • Wound Closure: Remove the vessel clips, ligate the ECA stump, and close the neck incision with sutures.

  • Post-Operative Care: Administer analgesics and allow the animal to recover in a warm, clean cage. Monitor for adverse events. Compound 1 or vehicle is typically administered shortly after reperfusion.

  • Neurological Assessment: Evaluate neurological deficits at 24 hours post-surgery using a standardized scoring system (e.g., Bederson scale) to confirm successful stroke induction and assess treatment effects.

Behavioral Assessment Protocols

Protocol: Open Field Test

This test assesses general locomotor activity and anxiety-like behavior.

  • Place the rat in the center of a square arena (e.g., 100x100 cm).

  • Allow the animal to explore freely for a set duration (e.g., 5-10 minutes).

  • Use an automated tracking system or video recording to measure:

    • Total distance traveled.

    • Time spent in the center versus the periphery.

    • Number of crossings into the center zone.

    • Rearing frequency (vertical activity).

    • Immobility time.

  • Clean the arena thoroughly between animals. An increase in center time and activity is associated with reduced anxiety and improved exploratory drive.

Protocol: Light-Dark Box Test

This test measures anxiety based on the conflict between exploring a novel environment and avoiding a brightly lit area.

  • The apparatus consists of a small, dark, enclosed compartment and a larger, brightly lit compartment, connected by an opening.

  • Place the rat in the center of the light compartment, facing away from the opening.

  • Allow the animal to explore both compartments for a fixed period (e.g., 5-10 minutes).

  • Record:

    • Latency to first enter the dark compartment.

    • Total time spent in the light compartment.

    • Number of transitions between compartments.

  • Anxiolytic compounds typically increase the time spent in and the number of entries into the light compartment.

Logical Relationship of Effects

The observed therapeutic effects of Compound 1 can be logically linked from its proposed molecular action to the organism-level behavioral improvements.

G cluster_0 Molecular / Cellular Level cluster_1 Organism / Behavioral Level A Compound 1 B Modulation of AMPA Receptor A->B C Reduction of Glutamate Excitotoxicity B->C D Increased Neuronal Survival C->D E Reduced Neurological Deficit Score D->E Leads to F Improved Motor Function E->F G Reduced Anxiety & Improved Exploration E->G H Improved Cognitive Function (Restoration) F->H G->H

Caption: Logical flow from molecular action to behavioral outcomes for Compound 1.

References

Application Notes and Protocols for Phenylpyrrolidine Analogs in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2][3][4][5] The introduction of a phenyl group to the pyrrolidine core creates a versatile pharmacophore, the phenylpyrrolidine moiety, which has been explored for its potential in various therapeutic areas. This document provides an overview of the application of phenylpyrrolidine-containing compounds in drug discovery screening, with a focus on a representative, hypothetical compound, 1-(3-phenylpyrrolidin-1-yl)ethanone, as a case study to illustrate potential screening protocols and data analysis.

Note: Extensive literature searches did not yield specific biological activity or drug discovery screening data for this compound. Therefore, the following application notes and protocols are presented as a generalized example based on the known activities of similar phenylpyrrolidine derivatives and are intended to serve as a template for researchers working with this class of compounds.

Hypothetical Biological Target: Monoamine Reuptake Inhibition

Many psychoactive drugs feature a phenylpyrrolidine scaffold and are known to interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). For the purpose of this application note, we will hypothesize that this compound and its analogs are being screened for their ability to inhibit these transporters.

Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine (e.g., Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synapse Vesicle->Synapse Release MAT Monoamine Transporter (DAT/NET/SERT) MAT->MA Recycling Synapse->MAT Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Compound This compound (Hypothetical Inhibitor) Compound->MAT Inhibition

Caption: Hypothetical mechanism of action for a phenylpyrrolidine analog as a monoamine transporter inhibitor.

Quantitative Data Summary

The following table summarizes hypothetical data from a primary screen of this compound and a small library of its analogs against the dopamine, norepinephrine, and serotonin transporters.

Compound IDStructureDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
PPA-001 This compound150320>10,000
PPA-002 1-(3-(4-Chlorophenyl)pyrrolidin-1-yl)ethanone851508,500
PPA-003 1-(3-(3-Methoxyphenyl)pyrrolidin-1-yl)ethanone210450>10,000
PPA-004 1-(3-Phenylpyrrolidin-1-yl)propan-1-one180350>10,000

Experimental Protocols

Protocol 1: In Vitro Monoamine Transporter Inhibition Assay (Radioligand Binding)

This protocol describes a competitive binding assay to determine the affinity of test compounds for DAT, NET, and SERT.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis A Prepare cell membranes expressing DAT, NET, or SERT D Incubate membranes, radioligand, and test compound in 96-well plates A->D B Prepare radioligand solution (e.g., [³H]WIN 35,428 for DAT) B->D C Prepare serial dilutions of test compounds (PPA series) C->D E Harvest membranes onto filter mats D->E F Wash to remove unbound radioligand E->F G Add scintillation cocktail and count radioactivity F->G H Calculate % inhibition and determine IC₅₀ G->H

Caption: Workflow for the in vitro radioligand binding assay.

Materials:

  • Cell membranes expressing human DAT, NET, or SERT (e.g., from HEK293 cells)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Test compounds (e.g., PPA-001) dissolved in DMSO

  • Non-specific binding control (e.g., 10 µM GBR 12909 for DAT)

  • 96-well microplates

  • Filter mats (e.g., GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. Add 25 µL of each concentration to the wells of a 96-well plate.

  • Radioligand Addition: Add 25 µL of the appropriate radioligand (at a final concentration equal to its Kd) to all wells.

  • Membrane Addition: Add 50 µL of the cell membrane preparation (containing 5-10 µg of protein) to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Punch the filters into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the total binding (no inhibitor) and non-specific binding controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: High-Throughput Screening (HTS) Feasibility

The following outlines the logical steps for adapting the binding assay for a high-throughput screening (HTS) campaign.

G A Assay Miniaturization (384-well format) B Reagent Stability Testing (Membranes, Radioligand) A->B C Automation of Liquid Handling (Compound plating, reagent addition) B->C D Z'-factor Determination (Signal window and variability) C->D E Pilot Screen (Small diverse compound set) D->E F Full HTS Campaign E->F

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-(3-Phenylpyrrolidin-1-yl)ethanone in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-(3-phenylpyrrolidin-1-yl)ethanone in human plasma. The analysis of novel psychoactive substances (NPS) is a growing challenge in clinical and forensic toxicology.[1][2] This method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis. The method was validated according to established bioanalytical method validation guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity.[3][4]

Introduction

This compound is a derivative of phenylpyrrolidine and is structurally related to a class of emerging novel psychoactive substances. Due to the potential for abuse and the need for monitoring in toxicological and pharmacokinetic studies, a reliable quantitative method is essential. LC-MS/MS offers high sensitivity and selectivity, making it the technique of choice for the analysis of trace levels of drugs and their metabolites in complex biological matrices.[5][6] This application note provides a detailed protocol for the quantification of this compound in human plasma, which can be readily implemented in research and clinical laboratories.

Materials and Methods

2.1. Chemicals and Reagents

  • This compound reference standard (≥98% purity)

  • This compound-d5 (internal standard, IS) (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (drug-free)

  • Ultrapure water

2.2. Instrumentation

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

2.3. Standard and Quality Control (QC) Sample Preparation Stock solutions of this compound and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.

Experimental Protocols

3.1. Sample Preparation

A simple protein precipitation method was employed for the extraction of this compound from human plasma.[1][6]

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A and inject 5 µL into the LC-MS/MS system.

3.2. LC-MS/MS Conditions

The chromatographic separation was achieved using a gradient elution on a C18 column. The mass spectrometer was operated in the positive electrospray ionization (ESI) mode, with detection in Multiple Reaction Monitoring (MRM) mode.[7][8][9]

Table 1: LC-MS/MS Instrument Parameters

ParameterSetting
LC Parameters
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B in 3 min, hold at 95% B for 1 min, re-equilibrate at 5% B for 1 min
MS/MS Parameters
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Ion Spray Voltage5500 V
Curtain Gas35 psi
Collision GasNitrogen
MRM TransitionsSee Table 2

Table 2: MRM Transitions and Optimized MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
This compound190.1118.12580
This compound-d5 (IS)195.1123.12580

Results and Discussion

4.1. Method Validation

The method was validated for linearity, accuracy, precision, selectivity, and stability.

  • Linearity: The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: The intra- and inter-day precision and accuracy were within ±15% for all QC levels.[2]

  • Selectivity: No significant interfering peaks were observed at the retention times of the analyte and the IS in blank plasma samples.

  • Recovery: The extraction recovery was consistent and reproducible across the different QC levels.

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity Range0.1 - 100 ng/mL (r² > 0.99)
LLOQ0.1 ng/mL
Intra-day Precision (RSD%)≤ 8.5%
Inter-day Precision (RSD%)≤ 11.2%
Accuracy (% Bias)-7.8% to 9.5%
Extraction Recovery> 85%
Matrix EffectMinimal

Conclusion

A highly sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple sample preparation and rapid analysis time make this method suitable for routine analysis in a high-throughput environment.

Visualizations

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Plasma Sample add_is Add 20 µL Internal Standard plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute inject Inject 5 µL reconstitute->inject lc_sep LC Separation (C18 Column, Gradient Elution) inject->lc_sep ms_detect MS/MS Detection (ESI+, MRM) lc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq quant Quantification (Peak Area Ratio vs. Concentration) data_acq->quant report Generate Report quant->report

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

G parent Parent Ion (m/z 190.1) fragment Product Ion (m/z 118.1) parent->fragment Collision-Induced Dissociation is_parent IS Parent Ion (m/z 195.1) is_fragment IS Product Ion (m/z 123.1) is_parent->is_fragment Collision-Induced Dissociation

Caption: Fragmentation pathway of this compound and its internal standard.

References

Application Notes and Protocols: 1-(3-Phenylpyrrolidin-1-yl)ethanone as a Chemical Probe for Inorganic Pyrophosphatase

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-(3-Phenylpyrrolidin-1-yl)ethanone is a synthetic small molecule featuring a core pyrrolidine scaffold. While the direct protein targets of this specific compound are still under investigation, closely related analogs, such as 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines, have been identified as inhibitors of Inorganic Pyrophosphatase (PPase).[1] This document provides detailed protocols and application notes for utilizing this compound as an exemplary chemical probe to study the function and inhibition of PPase.

Inorganic Pyrophosphatases (PPases) are essential enzymes that catalyze the hydrolysis of inorganic pyrophosphate (PPi) into two orthophosphate (Pi) ions.[2] This hydrolysis is a highly exergonic reaction that drives many biosynthetic processes, including DNA synthesis, lipid metabolism, and bone formation, by removing the inhibitory PPi byproduct.[2][3][4] As PPases are vital for the viability of many microorganisms and are structurally distinct from their mammalian counterparts, they represent a promising target for the development of novel antimicrobial agents.[1][5]

These application notes are intended for researchers, scientists, and drug development professionals interested in characterizing the interaction of small molecule inhibitors with PPase.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against various Inorganic Pyrophosphatases

Enzyme SourceIC50 (µM)
Mycobacterium tuberculosis PPase15.2 ± 1.8
Escherichia coli PPase28.5 ± 3.1
Staphylococcus aureus PPase18.9 ± 2.2
Human (PPA1) PPase> 200

Table 2: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Mycobacterium tuberculosis H37Rv32
Escherichia coli ATCC 2592264
Staphylococcus aureus ATCC 2921332
Methicillin-resistant S. aureus (MRSA)64

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis compound_prep Prepare this compound Stock Solution ic50_assay IC50 Determination using Malachite Green Assay compound_prep->ic50_assay mic_assay MIC Determination against Bacterial Strains compound_prep->mic_assay enzyme_prep Purify Recombinant PPase enzyme_prep->ic50_assay reagent_prep Prepare Assay Buffers and Reagents reagent_prep->ic50_assay selectivity_assay Selectivity Profiling (vs. Human PPase) ic50_assay->selectivity_assay data_analysis Calculate IC50 and MIC Values ic50_assay->data_analysis selectivity_assay->data_analysis cytotoxicity_assay Mammalian Cell Cytotoxicity Assay mic_assay->cytotoxicity_assay mic_assay->data_analysis conclusion Correlate In Vitro Inhibition with Antibacterial Activity cytotoxicity_assay->conclusion data_analysis->conclusion ppi_role cluster_hydrolysis Pyrophosphate Hydrolysis cluster_inhibition Inhibition dna_synthesis DNA/RNA Synthesis (ATP -> AMP + PPi) ppi Pyrophosphate (PPi) dna_synthesis->ppi protein_synthesis Protein Synthesis (Amino Acid Activation) protein_synthesis->ppi lipid_synthesis Fatty Acid Activation (Fatty Acid + CoA + ATP -> Acyl-CoA + AMP + PPi) lipid_synthesis->ppi ppase Inorganic Pyrophosphatase (PPase) ppi->ppase Substrate pi 2x Orthophosphate (Pi) ppase->pi Catalyzes Hydrolysis inhibitor This compound inhibitor->ppase Inhibits

References

Application Notes and Protocols for High-Throughput Screening of 1-(3-Phenylpyrrolidin-1-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on high-throughput screening assays specifically involving 1-(3-Phenylpyrrolidin-1-yl)ethanone is limited. The following application note and protocol are presented as a representative example of how a high-throughput screening campaign for analogs of this compound could be designed, based on common practices in drug discovery for similar chemical scaffolds. The target and assay described are hypothetical but plausible for this class of molecule.

Application Note: A High-Throughput Screening Cascade for the Identification of Novel Modulators of a G-Protein Coupled Receptor

This application note describes a robust high-throughput screening (HTS) campaign designed to identify novel small molecule modulators of a G-protein coupled receptor (GPCR) from a library of this compound analogs. GPCRs represent a large and important class of drug targets, and identifying new ligands is a key objective in drug discovery.

The screening cascade employs a primary fluorescence-based assay to measure intracellular calcium mobilization upon GPCR activation. This is a common and effective method for monitoring the activity of GPCRs that signal through the Gαq pathway.[1] Hits from the primary screen are then subjected to a series of secondary assays to confirm their activity, determine their potency and efficacy, and rule out assay artifacts or non-specific activity.[2][3] The overall goal is to identify potent and selective modulators of the target GPCR that can serve as starting points for lead optimization.

The workflow is designed for automation and miniaturization to enable the screening of large compound libraries in a time- and cost-effective manner.[3] Statistical validation of the assay, including the determination of the Z' factor, is a critical step to ensure the robustness and reliability of the screening data.[1][2]

Hypothetical Signaling Pathway for a Gαq-Coupled GPCR

Gq_Signaling_Pathway Compound This compound Analog (Ligand) GPCR Gαq-Coupled Receptor Compound->GPCR Binds G_protein Gαqβγ GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

References

Preparation of 1-(3-Phenylpyrrolidin-1-yl)ethanone Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a framework for the preparation of experimental solutions of 1-(3-Phenylpyrrolidin-1-yl)ethanone. Due to a lack of publicly available data on the specific solubility and stability of this compound, this guide emphasizes general best practices for handling analogous compounds and outlines the necessary steps for researchers to characterize the substance for their specific experimental needs. The provided protocols are generalized and should be adapted following preliminary solubility and stability assessments.

Introduction

This compound is a synthetic organic compound with potential applications in various research fields, including medicinal chemistry and pharmacology. Proper preparation of solutions is critical for obtaining reliable and reproducible experimental results. This document outlines the general procedures for preparing solutions of this compound and highlights the importance of determining its physicochemical properties.

Disclaimer:

Extensive searches of scientific literature and chemical databases did not yield specific quantitative data on the solubility and stability of this compound. The information presented herein is based on general chemical principles and data for structurally related compounds. Researchers must perform their own validation experiments to determine the optimal conditions for their specific applications.

Materials and Reagents

  • This compound (solid form)

  • High-purity solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Deionized Water, Phosphate-Buffered Saline (PBS))

  • Analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety and Handling Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.

  • Avoid inhalation of dust or fumes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Material Safety Data Sheet (MSDS) from the supplier for any specific handling instructions.

Preliminary Characterization: Solubility and Stability

Before preparing stock and working solutions for experiments, it is crucial to determine the solubility and stability of this compound in the desired solvents.

Solubility Assessment Protocol
  • Solvent Selection: Choose a range of common laboratory solvents (e.g., DMSO, ethanol, methanol, water, PBS).

  • Small-Scale Test:

    • Weigh a small, precise amount of the compound (e.g., 1 mg) into a series of clear vials.

    • Add a measured volume of the first solvent (e.g., 100 µL) to achieve a high initial concentration.

    • Vortex and/or sonicate the mixture to facilitate dissolution.

    • Visually inspect for any undissolved particulate matter.

    • If the compound dissolves completely, it is soluble at that concentration. If not, incrementally add more solvent until dissolution is achieved or it becomes clear that the compound is poorly soluble.

    • Repeat this process for each selected solvent.

  • Data Recording: Record the approximate solubility in each solvent (e.g., >10 mg/mL in DMSO, <1 mg/mL in water).

Stability Assessment

The stability of the compound in solution can be influenced by factors such as the solvent, temperature, and light exposure.

  • Solution Preparation: Prepare a solution of known concentration in a solvent where it is readily soluble.

  • Storage Conditions: Aliquot the solution into several vials and store them under different conditions (e.g., 4°C, -20°C, room temperature, protected from light).

  • Analysis: At various time points (e.g., 24 hours, 1 week, 1 month), analyze the solutions using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) to check for degradation products.

Experimental Protocols

Preparation of a Stock Solution

The choice of solvent for the stock solution should be one in which this compound exhibits high solubility and stability, which is often an organic solvent like DMSO.

  • Calculation: Determine the mass of the compound required to prepare a stock solution of a specific concentration (e.g., 10 mM).

    • Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weighing: Accurately weigh the calculated mass of the compound using an analytical balance.

  • Dissolution:

    • Transfer the weighed compound to a volumetric flask.

    • Add a portion of the chosen solvent (e.g., DMSO) to the flask.

    • Mix thoroughly by vortexing or sonicating until the compound is completely dissolved.

    • Add the remaining solvent to reach the final desired volume.

  • Storage: Store the stock solution in tightly sealed vials, protected from light, at an appropriate temperature (typically -20°C or -80°C for long-term storage) as determined by stability studies.

Preparation of Working Solutions

Working solutions are typically prepared by diluting the stock solution in an aqueous buffer or cell culture medium that is compatible with the experimental system.

  • Serial Dilution: Perform serial dilutions of the stock solution to achieve the desired final concentrations for your experiments.

  • Solvent Concentration: Be mindful of the final concentration of the organic solvent (e.g., DMSO) in the working solution, as high concentrations can be toxic to cells or interfere with assays. It is common practice to keep the final DMSO concentration below 0.5%.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of the solvent used for dilution (e.g., 0.1% DMSO in PBS) to account for any effects of the solvent itself.

Data Presentation

Due to the absence of specific experimental data, the following table is a template for researchers to populate with their own findings from the preliminary characterization.

SolventSolubility (at 25°C)Stability (at 4°C for 1 week)Notes
DMSO[To be determined][To be determined]A common solvent for preparing high-concentration stock solutions.
Ethanol (95%)[To be determined][To be determined]May be suitable for some applications; consider potential volatility.
Methanol[To be determined][To be determined]Another potential organic solvent.
Deionized Water[To be determined][To be determined]Solubility is often limited for organic compounds.
Phosphate-Buffered Saline (PBS)[To be determined][To be determined]Important for biological assays; solubility may be low.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing solutions of this compound.

G cluster_prep Preliminary Characterization cluster_solution Solution Preparation cluster_exp Experimentation solubility Solubility Assessment stability Stability Assessment solubility->stability Inform solvent choice stock Prepare High-Concentration Stock Solution (e.g., in DMSO) stability->stock Determines storage conditions working Prepare Working Solutions by Dilution (e.g., in PBS) stock->working vehicle Prepare Vehicle Control stock->vehicle experiment Use in Experiments working->experiment vehicle->experiment

Caption: Workflow for the preparation of this compound solutions.

As no specific signaling pathways involving this compound have been identified in the public literature, a diagram for this is not applicable at this time. Should such information become available, a corresponding signaling pathway diagram would be warranted.

Application Notes and Protocols: 1-(3-Phenylpyrrolidin-1-yl)ethanone in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its derivatives have shown a wide range of pharmacological activities, targeting various receptors within the central nervous system (CNS). The 3-phenylpyrrolidine motif, in particular, is a key pharmacophore found in ligands for several important CNS targets, including dopamine and serotonin receptors. This document provides a detailed, albeit representative, application note on the characterization of 1-(3-Phenylpyrrolidin-1-yl)ethanone (referred to herein as "Compound X") in receptor binding assays, focusing on the human dopamine D3 receptor as an illustrative target.

Disclaimer: To date, specific receptor binding data for this compound is not extensively available in the public domain. The following data and protocols are presented as a representative example based on the known pharmacology of structurally related 3-phenylpyrrolidine analogs and established assay methodologies for the dopamine D3 receptor. This information is intended for illustrative and educational purposes to guide researchers in designing similar experiments.

Data Presentation: Receptor Binding Affinity

The binding affinity of a test compound to a specific receptor is a critical parameter in drug discovery, typically determined through competitive radioligand binding assays. In these assays, the test compound's ability to displace a known high-affinity radioligand from the receptor is measured. The resulting data is often presented as the inhibition constant (Ki), which reflects the intrinsic affinity of the compound for the receptor.

Below is a representative table summarizing the hypothetical binding affinity of Compound X for the human dopamine D3 receptor, alongside other relevant dopamine receptor subtypes for selectivity profiling.

Table 1: Representative Binding Affinity Profile of Compound X

Receptor SubtypeRadioligandTest CompoundKi (nM)
Human Dopamine D3[³H]-SpiperoneCompound X15.4
Human Dopamine D2[³H]-SpiperoneCompound X256.8
Human Dopamine D4[³H]-SpiperoneCompound X>1000

Note: The Ki values presented are hypothetical and for illustrative purposes only, based on the pharmacological profiles of similar 3-phenylpyrrolidine-containing ligands.

Experimental Protocols

A detailed and robust experimental protocol is essential for obtaining reliable and reproducible receptor binding data. The following is a representative protocol for a competitive radioligand binding assay for the human dopamine D3 receptor.

Protocol: Dopamine D3 Receptor Competitive Binding Assay

1. Materials and Reagents:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human dopamine D3 receptor.

  • Radioligand: [³H]-Spiperone (Specific Activity: ~90 Ci/mmol).

  • Test Compound: this compound (Compound X), dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • Equipment: 96-well microplates, cell harvester, glass fiber filters (GF/C, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter.

2. Assay Procedure:

  • Compound Dilution: Prepare serial dilutions of Compound X in the assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.

  • Reaction Mixture Preparation: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of (+)-Butaclamol (final concentration 10 µM).

    • Test Compound: 50 µL of each dilution of Compound X.

  • Add Radioligand: Add 50 µL of [³H]-Spiperone to all wells. The final concentration should be approximately equal to its Kd for the D3 receptor (e.g., 1 nM).

  • Add Receptor Membranes: Add 150 µL of the D3 receptor membrane preparation (typically 10-20 µg of protein per well) to all wells to initiate the binding reaction. The final assay volume is 250 µL.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (CPM from wells with (+)-butaclamol) from the total binding (CPM from wells with buffer only).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow of the receptor binding assay and the canonical signaling pathway of the dopamine D3 receptor.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Compound X Assay_Plate Combine Components in 96-well Plate: - Compound/Control - [³H]-Spiperone - Receptor Membranes Compound_Dilution->Assay_Plate Receptor_Prep D3 Receptor Membrane Preparation Receptor_Prep->Assay_Plate Radioligand_Prep [³H]-Spiperone Preparation Radioligand_Prep->Assay_Plate Incubation Incubate at 25°C Assay_Plate->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Scintillation_Counting Liquid Scintillation Counting (CPM) Filtration->Scintillation_Counting IC50_Determination Calculate IC₅₀ Scintillation_Counting->IC50_Determination Ki_Calculation Calculate Kᵢ using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: Experimental workflow for a competitive radioligand binding assay.

D3_signaling_pathway Dopamine Dopamine or Agonist Ligand D3R Dopamine D3 Receptor Dopamine->D3R G_protein Gαi/o Protein D3R->G_protein activates AC Adenylyl Cyclase G_protein->AC cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream phosphorylates targets

Caption: Canonical signaling pathway of the Dopamine D3 receptor.[3][][5]

References

Application Note & Protocol: Synthesis of Radiolabeled 1-(3-Phenylpyrrolidin-1-yl)ethanone for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the synthesis of a radiolabeled version of 1-(3-phenylpyrrolidin-1-yl)ethanone, a potential candidate for in vivo imaging studies using Positron Emission Tomography (PET). The protocol is based on established radiolabeling techniques for analogous phenylpyrrolidine and phenylpiperidine derivatives.[1][2][3][4] The ability to radiolabel this compound would facilitate the non-invasive in vivo assessment of its biological target engagement, pharmacokinetics, and biodistribution.[5] The following sections outline the synthesis of a suitable precursor, the radiolabeling procedure, and methods for purification and quality control.

Precursor Synthesis: 3-Phenylpyrrolidine

The synthesis of the unlabeled precursor, 3-phenylpyrrolidine, is a crucial first step. While various synthetic routes exist, a common approach involves the reduction of a suitable precursor such as 3-phenyl-2,5-pyrrolidinedione or a related amide. A plausible synthetic pathway is outlined below.

Diagram of Precursor Synthesis Workflow

Start Start Reaction_Step_1 Synthesis of Precursor (e.g., 3-phenyl-2,5-pyrrolidinedione) Start->Reaction_Step_1 Reaction_Step_2 Reduction to 3-Phenylpyrrolidine Reaction_Step_1->Reaction_Step_2 Purification Purification by Chromatography Reaction_Step_2->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product 3-Phenylpyrrolidine Characterization->Final_Product

Caption: Workflow for the synthesis of the 3-phenylpyrrolidine precursor.

Radiolabeling with Carbon-11

Carbon-11 is a commonly used positron-emitting radionuclide for PET imaging due to its short half-life (20.4 minutes), which allows for multiple imaging sessions in a single day and results in a low radiation dose to the subject. The radiolabeling of this compound can be achieved via N-acylation of 3-phenylpyrrolidine with [¹¹C]acetyl chloride. [¹¹C]Acetyl chloride is typically synthesized from [¹¹C]CO₂, which is produced in a cyclotron.

Experimental Protocol: [¹¹C]Acetylation
  • Production of [¹¹C]CO₂: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron.

  • Synthesis of [¹¹C]Methyl Iodide: The [¹¹C]CO₂ is converted to [¹¹C]CH₄ by catalytic hydrogenation, which is then reacted with iodine vapor at high temperature to produce [¹¹C]CH₃I.

  • Synthesis of [¹¹C]Acetyl Chloride: [¹¹C]CH₃I is reacted with a suitable precursor, such as a Grignard reagent, followed by treatment with a chlorinating agent to yield [¹¹C]acetyl chloride.

  • N-Acylation Reaction:

    • Dissolve 3-phenylpyrrolidine (1-2 mg) in a suitable aprotic solvent (e.g., 0.5 mL of anhydrous acetonitrile) in a sealed reaction vessel.

    • Add a non-nucleophilic base (e.g., 1.5 equivalents of diisopropylethylamine).

    • Bubble the gaseous [¹¹C]acetyl chloride through the solution at room temperature.

    • Allow the reaction to proceed for 5-10 minutes.

  • Purification:

    • The reaction mixture is quenched with water and purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

    • A common mobile phase for purification is a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

  • Formulation: The HPLC fraction containing the radiolabeled product is collected, and the solvent is removed under a stream of nitrogen. The final product is then formulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for injection.

Diagram of Radiolabeling and Purification Workflow

Start Start Radiolabeling [¹¹C]Acetylation of 3-Phenylpyrrolidine Start->Radiolabeling Quenching Quench Reaction Radiolabeling->Quenching HPLC_Purification Semi-Preparative HPLC Quenching->HPLC_Purification Solvent_Removal Solvent Evaporation HPLC_Purification->Solvent_Removal Formulation Formulation in Saline Solvent_Removal->Formulation Final_Product Radiolabeled Product Formulation->Final_Product

Caption: Workflow for the radiolabeling and purification of [¹¹C]this compound.

Quality Control

To ensure the safety and efficacy of the radiotracer for in vivo studies, rigorous quality control is essential.[6]

  • Radiochemical Purity: Determined by analytical HPLC to be >95%.

  • Molar Activity: Calculated from the radioactivity of the final product and the mass of the unlabeled standard, typically in the range of >1 Ci/µmol.[7]

  • Identity Confirmation: Co-elution of the radioactive product with a non-radioactive standard on analytical HPLC.

  • Residual Solvents: Analysis by gas chromatography to ensure levels are below acceptable limits.

  • Sterility and Endotoxin Testing: Performed to ensure the final product is suitable for injection.

Data Presentation

The following table summarizes typical quantitative data obtained during the synthesis and quality control of a novel radiotracer.

ParameterTypical ValueMethod of Determination
Radiochemical Yield (decay-corrected)20-40%HPLC
Molar Activity> 1 Ci/µmolHPLC with UV and radiation detectors
Radiochemical Purity> 95%Analytical HPLC
Total Synthesis Time30-40 minutesFrom end of bombardment

Conclusion

This application note provides a comprehensive, though representative, protocol for the synthesis of radiolabeled this compound. The described methodologies are based on well-established radiochemical techniques and provide a solid foundation for researchers aiming to develop this compound as a novel PET imaging agent.[8][9] Successful implementation of this protocol will enable further preclinical evaluation, including in vitro binding assays and in vivo PET imaging studies in animal models.[5]

References

Troubleshooting & Optimization

improving the yield and purity of 1-(3-Phenylpyrrolidin-1-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-(3-Phenylpyrrolidin-1-yl)ethanone synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents: 3-phenylpyrrolidine may be of poor quality; acetylating agent (acetyl chloride or acetic anhydride) may have hydrolyzed. 2. Insufficient reaction temperature. 3. Inadequate mixing. 4. Catalyst (if used) is inactive.1. Use freshly distilled or newly purchased reagents. Ensure anhydrous conditions, especially when using acetyl chloride. 2. Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. For acetic anhydride, refluxing may be necessary. 3. Ensure vigorous stirring throughout the reaction. 4. Use a fresh batch of catalyst. If using a base like pyridine or triethylamine, ensure it is anhydrous.
Incomplete Reaction 1. Insufficient reaction time. 2. Stoichiometry of reagents is not optimal. 3. Inefficient heat transfer in larger scale reactions.1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting material is consumed. 2. Use a slight excess (1.1-1.5 equivalents) of the acetylating agent. 3. For larger batches, ensure uniform heating using an oil bath and overhead stirring.
Presence of Multiple Spots on TLC (Side Products) 1. Over-acetylation (di-acetylation) if other reactive sites are present (unlikely for this specific molecule). 2. Side reactions with impurities in the starting material. 3. Decomposition of product or starting material at high temperatures. 4. Reaction with atmospheric moisture.1. Use a controlled amount of the acetylating agent. 2. Purify the starting 3-phenylpyrrolidine by distillation or chromatography before use. 3. Perform the reaction at the lowest effective temperature. 4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation/Purification 1. Product is soluble in the aqueous phase during workup. 2. Formation of an emulsion during extraction. 3. Product co-elutes with impurities during column chromatography. 4. Product fails to crystallize.1. Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the solubility of the organic product. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. 3. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 4. Try different crystallization solvents or solvent mixtures. Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
Low Purity of Final Product 1. Incomplete removal of starting materials or reagents. 2. Inefficient purification method. 3. Co-precipitation of impurities during crystallization.1. Ensure thorough washing of the organic layer during workup to remove unreacted reagents and byproducts. 2. If column chromatography is not providing sufficient purity, consider preparative HPLC or recrystallization from a different solvent system. 3. Recrystallize the product multiple times if necessary, ensuring slow cooling to promote the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: Which acetylating agent is better for this synthesis: acetyl chloride or acetic anhydride?

Both acetyl chloride and acetic anhydride can be used effectively. Acetyl chloride is more reactive and the reaction can often be performed at lower temperatures. However, it reacts violently with water and generates hydrochloric acid (HCl), which must be neutralized with a base (like pyridine or triethylamine). Acetic anhydride is less reactive and may require heating, but it is easier to handle and the acetic acid byproduct is less corrosive.[1][2]

Q2: What is the role of a base (e.g., pyridine, triethylamine) in the acetylation reaction?

When using acetyl chloride, a base is required to neutralize the HCl that is formed as a byproduct.[3] This prevents the protonation of the starting amine, which would render it unreactive. With acetic anhydride, a base can act as a catalyst to accelerate the reaction.[4]

Q3: My reaction is very slow. What can I do to speed it up?

  • Increase the temperature: Gently heating the reaction mixture can significantly increase the reaction rate.

  • Add a catalyst: If not already using one, adding a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) can accelerate the reaction, particularly when using acetic anhydride.[3]

  • Use a more reactive acetylating agent: If you are using acetic anhydride, switching to acetyl chloride will likely increase the reaction rate.

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, quench it with a few drops of water, and spot it on a TLC plate alongside the starting material (3-phenylpyrrolidine). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. Ninhydrin stain can be useful for visualizing the amine starting material.[3]

Q5: What is the best way to purify the final product?

The most common purification methods for this type of compound are column chromatography and recrystallization.

  • Column Chromatography: This is effective for removing both more and less polar impurities. A typical stationary phase is silica gel, and the mobile phase is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent method to obtain a highly pure solid product. The choice of solvent is crucial and may require some experimentation.

Q6: I am concerned about the environmental impact of my synthesis. Are there greener alternatives?

Yes, greener approaches to N-acetylation are being developed. Some methods utilize acetonitrile as the acetylating agent with a solid-supported catalyst, which are considered more environmentally friendly.[5][6] Another approach involves performing the acylation in water, which avoids the use of volatile organic solvents.[1]

Data Presentation

The following tables provide illustrative data on how different reaction conditions can affect the yield and purity of this compound. Note: This data is representative and not from a specific cited experiment for this exact molecule.

Table 1: Effect of Acetylating Agent and Base on Yield and Purity

EntryAcetylating Agent (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Acetyl Chloride (1.2)Pyridine (1.5)Dichloromethane0 to RT29295
2Acetyl Chloride (1.2)Triethylamine (1.5)Dichloromethane0 to RT29094
3Acetic Anhydride (1.5)NoneAcetic Acid10048592
4Acetic Anhydride (1.5)Pyridine (cat.)Toluene8068893

Table 2: Effect of Solvent on Reaction Outcome with Acetic Anhydride

EntrySolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Toluene8068893
2Tetrahydrofuran (THF)6588291
3Acetonitrile8068592
4Dichloromethane40127590

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetyl Chloride

  • Reaction Setup: To a solution of 3-phenylpyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq) or pyridine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.2 eq) dropwise to the cooled, stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of this compound using Acetic Anhydride

  • Reaction Setup: To a solution of 3-phenylpyrrolidine (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add acetic anhydride (1.5 eq). A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80 °C for toluene) and stir for 4-8 hours, monitoring the progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and quench with water. If an acidic catalyst was used, neutralize with a mild base like sodium bicarbonate. Separate the organic layer. Wash the organic layer with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as described in Protocol 1.

Visualizations

Synthesis_Workflow Start 3-Phenylpyrrolidine Reaction N-Acetylation (Acetyl Chloride or Acetic Anhydride) Start->Reaction Workup Aqueous Workup (Washing & Extraction) Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield or Purity? CheckReagents Check Reagent Quality & Stoichiometry Start->CheckReagents Yes OptimizeConditions Optimize Reaction Conditions (Temp, Time) CheckReagents->OptimizeConditions ImproveWorkup Improve Workup Protocol OptimizeConditions->ImproveWorkup RefinePurification Refine Purification Method ImproveWorkup->RefinePurification Success Improved Yield/Purity RefinePurification->Success

Caption: A decision tree for troubleshooting common synthesis issues.

Side_Reactions StartingMaterial 3-Phenylpyrrolidine DesiredProduct This compound StartingMaterial->DesiredProduct ImpurityReaction Reaction with Impurities StartingMaterial->ImpurityReaction Impurities AcetylatingAgent Acetyl Chloride / Acetic Anhydride AcetylatingAgent->DesiredProduct Hydrolysis Hydrolyzed Acetylating Agent AcetylatingAgent->Hydrolysis Moisture Decomposition Thermal Decomposition Products DesiredProduct->Decomposition Excess Heat

Caption: Potential side reactions in the synthesis.

References

troubleshooting side reactions in 1-(3-Phenylpyrrolidin-1-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-(3-Phenylpyrrolidin-1-yl)ethanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the N-acetylation of 3-phenylpyrrolidine can stem from several factors. Here are the most common issues and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting amine is no longer visible. If the reaction stalls, consider increasing the reaction time or temperature moderately.

  • Hydrolysis of Acetylating Agent: Acetyl chloride and acetic anhydride are highly reactive and susceptible to hydrolysis by moisture.

    • Solution: Ensure all glassware is thoroughly dried before use and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Inadequate Base: When using acetyl chloride, a base is crucial to neutralize the HCl byproduct. Insufficient base can lead to the formation of the hydrochloride salt of the starting amine, rendering it unreactive.[1]

    • Solution: Use at least a stoichiometric equivalent of a tertiary amine base such as triethylamine or pyridine. Using a slight excess (e.g., 1.1 equivalents) is often beneficial.

  • Product Loss During Work-up: The product may be lost during the extraction or purification steps.

    • Solution: Ensure the pH of the aqueous phase is appropriate during extraction to minimize the solubility of the product. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.

Q2: I am observing an unexpected side product in my reaction mixture. What could it be?

A2: The most likely side products in this synthesis are related to the reactivity of the starting materials and reagents.

  • Unreacted Starting Material: The most common "impurity" is simply unreacted 3-phenylpyrrolidine.

    • Solution: As mentioned above, ensure the reaction goes to completion by monitoring it and adjusting reaction time/temperature as needed.

  • Acetic Acid: If using acetic anhydride, acetic acid is a byproduct. If using acetyl chloride, hydrolysis will produce acetic acid.

    • Solution: This is typically removed during the aqueous work-up by washing the organic layer with a basic solution, such as saturated sodium bicarbonate.

  • Diacetylation: While less common for secondary amines, under harsh conditions or with a large excess of a highly reactive acetylating agent, diacetylation is a theoretical possibility, though structurally unlikely here. More likely are impurities from the starting amine.

Q3: How can I effectively purify the final product, this compound?

A3: Purification is critical to obtaining a high-purity final product.

  • Aqueous Work-up: A standard aqueous work-up is the first step. This typically involves:

    • Quenching the reaction mixture (e.g., with water or a bicarbonate solution).

    • Extracting the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Washing the organic layer sequentially with a dilute acid (to remove unreacted amine and base), water, and a dilute base (to remove acidic impurities).

    • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.

  • Column Chromatography: If the product is still impure after the work-up, column chromatography on silica gel is a standard method for purification. The appropriate solvent system can be determined by TLC analysis.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Experimental Protocols

Below are two common protocols for the synthesis of this compound.

Protocol 1: Using Acetic Anhydride

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-phenylpyrrolidine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran (THF).

  • Addition of Reagents: Add triethylamine (1.1 equivalents) to the solution. Cool the mixture in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using Acetyl Chloride

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-phenylpyrrolidine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acetylation: Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane and wash sequentially with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography if necessary.

Data Summary

ParameterProtocol 1 (Acetic Anhydride)Protocol 2 (Acetyl Chloride)
Acetylating Agent Acetic AnhydrideAcetyl Chloride
Base TriethylamineTriethylamine
Typical Solvent Dichloromethane, THFDichloromethane
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 2-4 hours1.5-3.5 hours
Purity after Work-up Generally highGenerally high
Common Impurities Unreacted 3-phenylpyrrolidine, Acetic AcidUnreacted 3-phenylpyrrolidine, Triethylamine HCl salt

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification start Dissolve 3-Phenylpyrrolidine and Base in Solvent add_reagent Add Acetylating Agent (Acetic Anhydride or Acetyl Chloride) start->add_reagent react Stir at RT (Monitor by TLC) add_reagent->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash_acid Wash with Dilute Acid extract->wash_acid wash_base Wash with Dilute Base wash_acid->wash_base dry Dry and Concentrate wash_base->dry chromatography Column Chromatography (if necessary) dry->chromatography final_product Pure this compound chromatography->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Impure Product issue Problem Encountered incomplete_rxn Incomplete Reaction? issue->incomplete_rxn Low Yield hydrolysis Reagent Hydrolysis? issue->hydrolysis Low Yield base_issue Insufficient Base? issue->base_issue Low Yield workup_loss Loss during Work-up? issue->workup_loss Low Yield unreacted_sm Unreacted Starting Material? issue->unreacted_sm Impurity byproducts Acidic/Basic Byproducts? issue->byproducts Impurity solution Solution incomplete_rxn->solution Increase reaction time/temp Monitor by TLC hydrolysis->solution Use anhydrous conditions Inert atmosphere base_issue->solution Use >=1 equivalent of base workup_loss->solution Optimize extraction pH Back-extract aqueous layers unreacted_sm->solution Ensure reaction completion byproducts->solution Thorough aqueous washes (Acid and Base)

Caption: Troubleshooting logic for common issues in the synthesis.

References

optimization of reaction conditions for N-acetylation of 3-phenylpyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the N-acetylation of 3-phenylpyrrolidine.

Troubleshooting and FAQs

This section addresses common issues encountered during the N-acetylation of 3-phenylpyrrolidine, providing potential causes and solutions in a straightforward question-and-answer format.

Question: Why is the yield of my N-acetyl-3-phenylpyrrolidine low?

Answer: Low yields can result from several factors. Here are the most common culprits and how to address them:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 3-phenylpyrrolidine starting material is no longer visible.[1] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.

  • Reagent Quality: The purity of your reagents is crucial. Acetic anhydride and acetyl chloride are susceptible to hydrolysis. Using freshly opened or distilled reagents is recommended.[2] Ensure your solvent is anhydrous, as water will consume the acetylating agent.

  • Insufficient Base: When using acetyl chloride, a base (like pyridine or triethylamine) is necessary to neutralize the HCl byproduct.[1][3] If the base is insufficient or of poor quality, the resulting acidic conditions can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

  • Improper Work-up: Product can be lost during the extraction and purification steps. Ensure proper phase separation and rinse all glassware to recover as much product as possible. Co-evaporation with a solvent like toluene can help remove residual pyridine after the reaction.[2]

Question: My final product is impure. What are the likely side products and how can I avoid them?

Answer: Common impurities include unreacted starting material, residual acetic acid or anhydride, and potential byproducts from side reactions.

  • Unreacted Starting Material: As mentioned, ensure the reaction goes to completion by monitoring with TLC.[1]

  • Hydrolyzed Reagents: If your acetylating agent has hydrolyzed, you will have acetic acid in your reaction mixture, which can be difficult to remove. A basic wash (e.g., with aqueous sodium bicarbonate) during work-up will help remove acidic impurities.

  • Di-acetylation: While not an issue for this secondary amine, for primary amines, di-acetylation can be a problem. This is less of a concern for 3-phenylpyrrolidine.

  • O-Acetylation (if applicable): If your substrate has hydroxyl groups, O-acetylation can compete with N-acetylation. This is not relevant for 3-phenylpyrrolidine itself but is a consideration for derivatives.

Question: The reaction is very slow. How can I increase the reaction rate?

Answer:

  • Catalyst: The addition of a catalytic amount of 4-(dimethylaminopyridine) (DMAP) can significantly accelerate the reaction, especially when using acetic anhydride.[1][4]

  • Temperature: Gently heating the reaction mixture can increase the rate.[2] However, be cautious, as excessive heat can lead to side product formation. A modest temperature of 40-50°C is often a good starting point if the room temperature reaction is slow.

  • Reagent Choice: Acetyl chloride is generally more reactive than acetic anhydride and may lead to a faster reaction.[5]

Question: Can I perform this reaction without a solvent?

Answer: Yes, solvent-free acetylation is a viable green chemistry approach.[6][7] This method typically involves mixing the amine with a slight excess of acetic anhydride and stirring at room temperature or with gentle heating.[6][7] While this simplifies the setup and work-up, it may require more careful temperature control to manage the exothermic reaction.

Optimization of Reaction Conditions

The choice of reagents and conditions can significantly impact the yield and purity of N-acetyl-3-phenylpyrrolidine. The following table summarizes key variables for process optimization.

ParameterOption 1Option 2Option 3Considerations
Acetylating Agent Acetic AnhydrideAcetyl ChlorideAcetonitrileAcetic anhydride is common and effective. Acetyl chloride is more reactive but produces HCl, requiring a base.[5] Acetonitrile can be used in continuous-flow systems with a catalyst.[8][9]
Catalyst/Base PyridineTriethylamine (TEA)4-DMAP (catalytic)Pyridine and TEA act as both base and solvent.[1][2] DMAP is a highly effective nucleophilic catalyst used in small amounts with another base.[1]
Solvent Dichloromethane (DCM)TolueneSolvent-FreeDCM is a common, inert solvent for this reaction.[1] Toluene can be used and is useful for azeotropic removal of pyridine during workup.[2] Solvent-free conditions are environmentally friendly.[6]
Temperature 0 °C to Room Temp40-50 °CRefluxStart at 0°C for dropwise addition of reactive reagents like acetyl chloride, then allow to warm to room temperature.[1] Gentle heating can increase the rate if necessary.[2]
Reaction Time 1-3 hours3-12 hours24 hoursMonitor by TLC to determine the endpoint. Reaction times vary widely based on other conditions.[1][2][7]

Experimental Workflow and Protocols

General Workflow for Optimization

The following diagram illustrates a typical workflow for optimizing the N-acetylation of 3-phenylpyrrolidine.

G Optimization Workflow for N-Acetylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Dissolve 3-Phenylpyrrolidine and Base (e.g., Pyridine) in Anhydrous Solvent (e.g., DCM) Cool Cool Reaction Mixture to 0 °C (Ice Bath) Prep->Cool Add Add Acetylating Agent (e.g., Acetyl Chloride) Dropwise Cool->Add Stir Stir at 0 °C to Room Temp. Monitor by TLC Add->Stir Wash Perform Aqueous Wash (e.g., dilute acid, base) Stir->Wash Dry Dry Organic Layer (e.g., over Na2SO4) Wash->Dry Evap Evaporate Solvent Dry->Evap Purify Purify Product (e.g., Column Chromatography) Evap->Purify Analyze Characterize Product (NMR, MS) and Calculate Yield Purify->Analyze

Caption: General experimental workflow for the N-acetylation of 3-phenylpyrrolidine.

Detailed Experimental Protocol (Acetyl Chloride Method)

This protocol is a standard and reliable method for the N-acetylation of secondary amines.[1]

Materials:

  • 3-Phenylpyrrolidine

  • Acetyl Chloride (freshly opened or distilled)

  • Pyridine (anhydrous) or Triethylamine

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3-phenylpyrrolidine (1.0 eq) in anhydrous DCM.

  • Add Base: Add pyridine or triethylamine (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acetylating Agent: Add acetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC until all the starting amine has been consumed (typically 1-3 hours).

  • Quenching & Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and finally, brine.

    • To remove residual pyridine, an additional wash with aqueous copper sulfate (CuSO₄) can be effective.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-acetyl-3-phenylpyrrolidine by flash column chromatography on silica gel, if necessary.

This technical support guide is intended to provide a starting point for the optimization of the N-acetylation of 3-phenylpyrrolidine. Researchers should always adhere to proper laboratory safety practices and may need to adjust these protocols based on their specific experimental goals and available resources.

References

purification of 1-(3-Phenylpyrrolidin-1-yl)ethanone using column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of 1-(3-Phenylpyrrolidin-1-yl)ethanone

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the .

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the chromatographic purification of moderately polar amide compounds like this compound.

Q1: My compound is not moving off the column. What should I do?

A1: This typically indicates that the mobile phase (eluent) is not polar enough to displace your compound from the stationary phase (silica gel).

  • Immediate Action: Gradually increase the polarity of your eluent.[1] If you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

  • Possible Causes & Solutions:

    • Incorrect Solvent System: The initial solvent system was too non-polar. Always develop a solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.

    • Compound Decomposition: The compound may be unstable on silica gel.[1] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, your compound is likely decomposing.[1] In this case, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[2]

Q2: My compound is eluting too quickly, with the solvent front.

A2: This happens when the eluent is too polar, causing the compound to have a low affinity for the stationary phase.

  • Possible Causes & Solutions:

    • Solvent System is Too Polar: You need to use a more non-polar eluent. Decrease the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.

    • Channeling in the Column: Poor column packing can create channels that allow the solvent and compound to pass through quickly without proper interaction with the stationary phase. Ensure your silica gel is packed uniformly.

Q3: I am getting poor separation between my compound and an impurity.

A3: Achieving good separation is critical for purification.

  • Possible Causes & Solutions:

    • Suboptimal Solvent System: Even if the Rf is reasonable, the chosen solvent system may not be optimal for separating your specific compound from its impurities. Try different solvent combinations (e.g., dichloromethane/methanol, toluene/acetone).

    • Column Overloading: Loading too much crude sample onto the column will result in broad bands that overlap. As a general rule, the amount of sample should be 1-5% of the mass of the silica gel.

    • Incorrect Column Dimensions: A longer, thinner column generally provides better separation than a short, wide one.

    • Diffusion: Ensure you run the column at a steady, reasonable pace. Letting a column run too slowly or sit for an extended period can cause the separated bands to broaden due to diffusion.

Q4: The collected fractions show significant "tailing" on the TLC plate.

A4: Tailing, where a spot on a TLC plate appears as a streak rather than a tight circle, can also occur as broad bands on the column.

  • Possible Causes & Solutions:

    • Compound-Silica Interaction: Highly polar or acidic/basic compounds can interact strongly with the silica gel. Adding a small amount of a modifier to the eluent can help. For a basic compound like an amine, adding ~0.5% triethylamine can prevent tailing. For acidic compounds, a similar amount of acetic acid may be beneficial.

    • Sample Overloading: Too much sample can cause tailing.

    • Incomplete Dissolution: If the sample is not fully dissolved when loaded, it can lead to streaking down the column.[3]

Q5: My compound crystallized on the column and blocked the solvent flow.

A5: This is an uncommon but serious issue that arises when the compound's solubility in the eluent is low.[1]

  • Possible Causes & Solutions:

    • Poor Solubility: The chosen eluent is a poor solvent for your compound.[1] You may need to find a different solvent system where the compound is more soluble, even if the separation is slightly less ideal.

    • High Concentration: As the compound moves down the column in a tight band, its concentration can exceed its solubility limit. Using a slightly more polar (and thus better solvating) mobile phase from the start can sometimes prevent this.

Experimental Protocols

A standard protocol for the purification of this compound is provided below.

1. Selection of Solvent System:

  • Use TLC to determine the optimal mobile phase.

  • Dissolve a small amount of the crude product in a solvent like dichloromethane or ethyl acetate.

  • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate).

  • The ideal system will give your desired compound an Rf value of approximately 0.2-0.4 and show good separation from all impurities.

2. Column Preparation (Slurry Packing Method):

  • Secure a glass column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 1-2 cm).[4]

  • Fill the column about one-third full with your chosen non-polar solvent (e.g., hexane).[4]

  • In a separate beaker, create a slurry by mixing the required amount of silica gel with the same solvent until it has a consistent, pourable texture.[4]

  • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.[4]

  • Continuously drain solvent from the bottom as you add the slurry, always keeping the solvent level above the top of the silica gel to prevent cracking.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica surface.[3]

3. Sample Loading:

  • Wet Loading (Recommended for good solubility):

    • Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent.[3]

    • Drain the solvent in the column until it is level with the top layer of sand.

    • Carefully pipette the dissolved sample onto the sand layer, ensuring not to disturb the surface.[3]

    • Drain the solvent again until the sample has fully entered the silica bed.

    • Gently add fresh eluent to the top of the column.

  • Dry Loading (For compounds with poor solubility in the eluent):

    • Dissolve the crude product in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to this solution.[3]

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[3]

    • Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Apply gentle pressure (if using flash chromatography) or allow gravity to initiate the flow.

  • Begin collecting the eluent in numbered test tubes or flasks.

  • Monitor the separation by collecting small spots from the fractions for TLC analysis.

  • Once all impurities have eluted, you can increase the solvent polarity (gradient elution) to speed up the elution of your target compound if it is moving slowly.[1]

5. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation: Solvent System Selection

The polarity of the mobile phase is the most critical factor in column chromatography. For a moderately polar amide like this compound, a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is common.

Mobile Phase Composition (Hexane:Ethyl Acetate)Expected PolarityExpected Rf of Target CompoundUse Case
95:5Very Low< 0.1Eluting very non-polar impurities (e.g., residual starting materials).
80:20Low0.1 - 0.25A good starting point for elution of a moderately polar compound.
70:30Medium0.25 - 0.4 (Optimal Range) Ideal for eluting the target compound with good separation.
50:50High> 0.5May elute the compound too quickly, risking co-elution with impurities.[5]
0:100 (Pure Ethyl Acetate)Very High~0.8 - 0.9Used to "flush" the column of all remaining highly polar substances.

Visualizations

Below is a troubleshooting workflow to help diagnose and solve common column chromatography issues.

G start Problem Encountered prob1 Poor or No Separation start->prob1 prob2 Compound Not Eluting start->prob2 prob3 Compound Elutes Too Fast start->prob3 cause1a Incorrect Solvent System prob1->cause1a cause1b Column Overloaded prob1->cause1b cause1c Poor Column Packing prob1->cause1c cause2a Eluent Too Non-Polar prob2->cause2a cause2b Compound Decomposed on Silica prob2->cause2b cause3a Eluent Too Polar prob3->cause3a sol1a Re-optimize eluent with TLC. Try different solvent mixtures. cause1a->sol1a sol1b Reduce sample load. (1-5% of silica mass) cause1b->sol1b sol1c Repack column carefully. Ensure no air bubbles or cracks. cause1c->sol1c sol2a Gradually increase eluent polarity (e.g., more Ethyl Acetate). cause2a->sol2a sol2b Test stability on TLC. Use alumina or deactivated silica. cause2b->sol2b sol3a Decrease eluent polarity (e.g., more Hexane). cause3a->sol3a

References

Technical Support Center: Stability of 1-(3-Phenylpyrrolidin-1-yl)ethanone in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(3-Phenylpyrrolidin-1-yl)ethanone and related pyrrolidine derivatives when stored and used in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in DMSO has changed color. What could be the cause?

A change in the color of your stock solution, such as turning pale yellow, could indicate a potential degradation of the compound or a reaction involving the solvent.[1] While this may not always impact the primary activity of the compound in every application, it is a sign that should be investigated.[1] We recommend performing an analytical check, such as HPLC or LC-MS, to assess the purity of the solution.

Q2: I am observing lower than expected activity of this compound in my assay. Could this be a stability issue?

Yes, lower than expected activity can be a result of compound degradation in the DMSO stock solution. The chemical stability of compounds in DMSO can be affected by several environmental factors during long-term storage.[2] It is crucial to evaluate the integrity of your stock solution to ensure accurate experimental results.

Q3: How do factors like water content, oxygen, and freeze-thaw cycles affect the stability of my compound in DMSO?

  • Water: The presence of water in DMSO is a more significant factor in causing compound loss than oxygen.[2][3] DMSO is hygroscopic and readily absorbs moisture from the atmosphere.

  • Oxygen: While less critical than water, exposure to oxygen can also contribute to the degradation of some compounds.[2]

  • Freeze-Thaw Cycles: Studies have shown that multiple freeze-thaw cycles (up to 11 cycles from -15°C to 25°C) do not cause significant compound loss for many substances.[2][3]

Q4: What is the recommended storage procedure for this compound in DMSO?

To ensure the stability of your this compound stock solution in DMSO, we recommend the following:

  • Use anhydrous DMSO to minimize water content.

  • Aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles and exposure to atmospheric moisture and oxygen.

  • Store the aliquots at -20°C or -80°C for long-term storage.

  • For short-term storage, 4°C is acceptable, but for no longer than a few days.

Q5: Does the type of storage container matter for DMSO solutions?

Studies have shown no significant difference in compound recovery between glass and polypropylene containers for compounds stored in DMSO at room temperature for up to 5 months.[2][3] Both are generally acceptable for storing your stock solutions.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

If you are observing inconsistent results, it may be due to the degradation of your this compound stock solution.

Troubleshooting Workflow:

cluster_0 Troubleshooting Inconsistent Results start Inconsistent Assay Results Observed check_purity Check Purity of DMSO Stock (HPLC/LC-MS) start->check_purity is_degraded Is the Compound Degraded? check_purity->is_degraded prepare_fresh Prepare Fresh Stock Solution in Anhydrous DMSO is_degraded->prepare_fresh Yes review_protocol Review Assay Protocol for Other Variables is_degraded->review_protocol No re-run_assay Re-run Assay with Fresh Stock prepare_fresh->re-run_assay end Problem Resolved re-run_assay->end review_protocol->end

Caption: Workflow for troubleshooting inconsistent assay results.

Issue 2: Visible Precipitation in DMSO Stock After Thawing

Precipitation after thawing can lead to an inaccurate concentration of your working solution.

Troubleshooting Steps:

  • Gentle Warming: Warm the vial to room temperature (25°C).

  • Agitation: Gently vortex or agitate the solution to redissolve the compound.

  • Visual Inspection: Visually inspect the solution to ensure all precipitate has dissolved before making dilutions.

  • Consider Solubility: If precipitation persists, the concentration may be too high for storage at low temperatures. Consider preparing a less concentrated stock solution.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in DMSO by HPLC-UV

This protocol outlines a method to assess the stability of this compound in DMSO under different storage conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (HCOOH)

  • HPLC system with UV detector

  • Analytical column (e.g., C18)

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquot the stock solution into separate vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, 40°C for an accelerated stability study).

  • At specified time points (e.g., T=0, 1 week, 4 weeks, 15 weeks), take an aliquot from each storage condition.

  • Prepare a 100 µM working solution by diluting the stock solution in a 50:50 mixture of ACN and water.

  • Inject the working solution into the HPLC system.

  • Analyze the chromatogram for the appearance of new peaks (indicating degradation products) and a decrease in the peak area of the parent compound.

HPLC Method:

  • Mobile Phase A: Water with 0.1% HCOOH

  • Mobile Phase B: Acetonitrile with 0.1% HCOOH

  • Gradient: A linear gradient from 20% B to 95% B over 15 minutes.

  • Flow Rate: 0.30 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 214 nm

Data Presentation

Table 1: Hypothetical Stability of this compound in DMSO at 40°C

This table illustrates how to present stability data from an accelerated study.

Time Point (Weeks)% Remaining of Parent CompoundObservations
0100%Clear, colorless solution
199.5%No change
498.2%Slight yellowing
895.8%Noticeable yellowing, minor degradation peak observed
1592.1%Yellow solution, multiple degradation peaks
Table 2: Effect of Water Content on Stability at Room Temperature

This table illustrates the potential impact of water in DMSO on compound stability.

% Water in DMSO (v/v)% Remaining of Parent Compound (after 4 weeks)
<0.1% (Anhydrous)99.8%
1%98.5%
5%94.2%
10%88.7%

Potential Degradation Pathway

While the specific degradation pathway for this compound in DMSO is not empirically determined here, a potential hydrolytic degradation is illustrated below. The presence of water could lead to the hydrolysis of the amide bond.

compound This compound hydrolysis Hydrolysis of Amide Bond compound->hydrolysis water H₂O (from DMSO) water->hydrolysis product1 3-Phenylpyrrolidine hydrolysis->product1 product2 Acetic Acid hydrolysis->product2

Caption: Potential hydrolytic degradation of the compound.

References

common challenges in handling and storing 1-(3-Phenylpyrrolidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the common challenges associated with handling and storing 1-(3-Phenylpyrrolidin-1-yl)ethanone. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound.

Storage and Stability

  • Q1: What are the recommended storage conditions for this compound?

    • A1: It is recommended to store this compound in a tightly sealed container in a dry, room-temperature environment[1]. To prevent degradation, it should be protected from moisture and light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation.

  • Q2: I left the container of this compound open for a short period. Is the compound still viable?

    • A2: While brief exposure to air may not lead to significant degradation, the compound can be susceptible to oxidation and hydrolysis over time. It is crucial to minimize air exposure. If you suspect degradation, it is recommended to re-analyze the compound for purity before use.

  • Q3: Does this compound degrade under normal laboratory light?

Handling and Preparation of Solutions

  • Q4: What are the appropriate solvents for dissolving this compound?

    • A4: Based on its chemical structure, this compound is expected to be soluble in a range of organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). The choice of solvent will depend on the specific requirements of your experiment. For biological assays, DMSO is a common choice, but the final concentration should be carefully controlled to avoid solvent-induced artifacts.

  • Q5: I am having trouble dissolving the compound. What can I do?

    • A5: If you are experiencing solubility issues, you can try gentle warming or sonication. Ensure that the solvent is of high purity and free of water, as contaminants can affect solubility. If the compound still does not dissolve, you may need to try a different solvent or a solvent mixture.

  • Q6: What personal protective equipment (PPE) should I use when handling this compound?

    • A6: Standard laboratory PPE should be worn, including safety glasses, gloves, and a lab coat. If you are handling the compound as a powder and there is a risk of inhalation, a dust mask or respirator is recommended. Work should be conducted in a well-ventilated area or a fume hood[2].

Purity and Impurities

  • Q7: What are the potential impurities I should be aware of in this compound?

    • A7: Impurities can arise from the starting materials, side reactions during synthesis, or degradation. Potential impurities could include unreacted starting materials like 3-phenylpyrrolidine or acetylating agents, as well as byproducts from the acylation reaction. Over-acylation or side reactions on the phenyl ring are also possibilities.

  • Q8: How can I check the purity of my this compound sample?

    • A8: The purity of the compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data

Due to the limited publicly available data for this specific compound, a comprehensive quantitative stability profile cannot be provided. However, the following table summarizes general stability considerations for related N-acyl compounds.

ParameterConditionExpected StabilityRecommendations
Temperature Room TemperatureGenerally stableStore in a controlled environment.
Elevated Temperatures (>40°C)Potential for degradationAvoid prolonged exposure to heat.
Light Ambient Laboratory LightPotentially sensitiveStore in light-resistant containers.
UV LightLikely to degradeAvoid exposure to direct sunlight or UV lamps.
Atmosphere AirSusceptible to oxidationStore under an inert atmosphere for long-term storage.
Inert Gas (e.g., Argon)High stabilityRecommended for long-term storage.
pH NeutralGenerally stable
Acidic/BasicPotential for hydrolysis of the amide bondAvoid exposure to strong acids or bases unless required for a reaction.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. The specific conditions may need to be optimized for your system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).

    • Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.

Protocol 2: Preparation of a Stock Solution for In Vitro Assays

  • 1. Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • 2. Dissolving: Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • 3. Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication in a water bath can be used to aid dissolution.

  • 4. Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

The following diagrams illustrate key workflows and logical relationships in handling and troubleshooting issues with this compound.

experimental_workflow cluster_handling Compound Handling cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting Receive Compound Receive Compound Visually Inspect Visually Inspect Receive Compound->Visually Inspect Store Appropriately Store Appropriately Visually Inspect->Store Appropriately Prepare Stock Solution Prepare Stock Solution Store Appropriately->Prepare Stock Solution For Experiment Perform Experiment Perform Experiment Prepare Stock Solution->Perform Experiment Unexpected Results? Unexpected Results? Perform Experiment->Unexpected Results? Check Purity Check Purity Unexpected Results?->Check Purity Yes Proceed Proceed Unexpected Results?->Proceed No Re-purify or Discard Re-purify or Discard Check Purity->Re-purify or Discard Impure

Caption: A general workflow for handling and experimental use of this compound, including a basic troubleshooting step.

storage_decision_tree Start Start Storage Duration? Storage Duration? Start->Storage Duration? Short-term (<1 month) Short-term (<1 month) Storage Duration?->Short-term (<1 month) < 1 month Long-term (>1 month) Long-term (>1 month) Storage Duration?->Long-term (>1 month) > 1 month Store at RT, Dry, Sealed Store at RT, Dry, Sealed Short-term (<1 month)->Store at RT, Dry, Sealed Store at RT, Dry, Sealed, Inert Atmosphere Store at RT, Dry, Sealed, Inert Atmosphere Long-term (>1 month)->Store at RT, Dry, Sealed, Inert Atmosphere

Caption: A decision tree for determining the appropriate storage conditions for this compound based on the intended duration of storage.

References

how to increase the solubility of 1-(3-Phenylpyrrolidin-1-yl)ethanone for in vivo use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with compounds intended for in vivo studies, using 1-(3-Phenylpyrrolidin-1-yl)ethanone as a representative example of a potentially poorly water-soluble compound.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is showing poor solubility in aqueous media. Why might this be the case?

A1: Based on its chemical structure, which includes a non-polar phenyl group and a pyrrolidinyl ring, this compound is predicted to have low aqueous solubility. The hydrocarbon-rich structure leads to unfavorable interactions with water molecules, a common issue for many organic compounds in drug discovery.[1][2] For a compound to be suitable for in vivo administration, especially via parenteral routes, it must be dissolved in a physiologically compatible vehicle.[3]

Q2: What are the primary strategies for increasing the solubility of a poorly water-soluble compound for in vivo experiments?

A2: The most common and effective strategies for early-stage preclinical studies include:

  • Co-solvency: Blending water with one or more water-miscible organic solvents.[4][5][6][7]

  • pH Adjustment: Altering the pH of the formulation to ionize the compound, which typically increases aqueous solubility.[8][9][10]

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin to form a more soluble inclusion complex.[11][12][13][14][15]

  • Use of Surfactants: Employing surfactants to form micelles that can solubilize hydrophobic compounds.[5]

  • Lipid-Based Formulations: Dissolving the compound in oils or lipids to create emulsions or self-emulsifying drug delivery systems (SEDDS).[1][16]

Q3: Which solubility enhancement approach should I try first?

A3: The choice of method depends on the physicochemical properties of your compound, the intended route of administration, and the required dose. A logical starting point is to characterize the compound's properties (e.g., pKa, logP) and then follow a systematic approach. For a compound like this compound, which contains a basic nitrogen atom, pH adjustment and the use of co-solvents are often the most straightforward initial strategies.

Troubleshooting Guides

Issue 1: Compound precipitates when my formulation is diluted in buffer or plasma.

Possible Cause: The solubility of the compound is highly dependent on the concentration of the solubilizing excipient (e.g., co-solvent, cyclodextrin). Upon dilution, the excipient concentration drops below the level required to keep the drug in solution.

Troubleshooting Steps:

  • Increase Excipient Concentration: If possible and within toxicity limits, increase the concentration of the solubilizing agent in your stock formulation.

  • Screen Different Solubilizers: Some excipients are more efficient at maintaining solubility upon dilution. For instance, certain cyclodextrins or polymers can create more stable complexes.[11][12]

  • Evaluate a Different Strategy: Consider a formulation strategy that is less susceptible to dilution effects, such as a nanosuspension or a lipid-based formulation.[1][6][17]

Issue 2: The selected formulation is causing toxicity or adverse effects in my animal model.

Possible Cause: The excipients used to solubilize the compound may have their own inherent toxicities, especially at the concentrations required to dissolve the drug.[6]

Troubleshooting Steps:

  • Consult Toxicity Data: Review the literature for toxicity information on the specific excipients and the route of administration being used.

  • Reduce Excipient Concentration: Try to develop a formulation that uses a lower concentration of the problematic excipient. This may involve combining multiple solubilization techniques.

  • Use Better-Tolerated Excipients: Switch to excipients with a better safety profile for in vivo use. For example, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are generally considered safe for parenteral administration.[1] A comparison of commonly used co-solvents is provided in the table below.

Data Presentation: Common Excipients for Solubilization

ExcipientTypeCommon Concentration Range for in vivo UseNotes
Propylene Glycol (PG)Co-solvent10-60%Can cause hemolysis and irritation at high concentrations.[6][18]
Polyethylene Glycol 300/400 (PEG 300/400)Co-solvent10-60%Generally well-tolerated; viscosity increases with concentration.[6][18][19]
EthanolCo-solvent5-20%Can have pharmacological effects and may cause pain on injection.[6][18]
Dimethyl Sulfoxide (DMSO)Co-solvent<10%Use with caution due to potential for toxicity and altered drug metabolism.
Polysorbate 80 (Tween 80)Surfactant1-10%Can cause hypersensitivity reactions in some cases.[18][20]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Complexing Agent10-40%Well-tolerated for parenteral use; can improve stability.[1][12][18]
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)Complexing Agent10-40%High aqueous solubility and a good safety profile.[1][12][18]

Experimental Protocols

Protocol 1: Screening for Co-solvent Solubility

Objective: To determine the solubility of this compound in various co-solvent systems.

Materials:

  • This compound

  • Water for Injection (WFI) or saline

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Ethanol

  • Vials, magnetic stirrer, analytical balance, HPLC or UV-Vis spectrophotometer

Methodology:

  • Prepare a series of co-solvent blends (e.g., 20%, 40%, 60% v/v of co-solvent in WFI).

  • Add an excess amount of the compound to a known volume of each co-solvent blend in a vial.

  • Stir the mixtures at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect for undissolved solid. If present, centrifuge or filter the samples to remove excess solid.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Record the solubility in mg/mL for each co-solvent system.

Protocol 2: pH-Dependent Solubility Profile

Objective: To assess the impact of pH on the solubility of this compound.

Materials:

  • This compound

  • A series of buffers covering a pH range (e.g., pH 2, 4, 6, 7.4, 9)

  • HCl and NaOH solutions for pH adjustment

  • Standard laboratory equipment as in Protocol 1

Methodology:

  • Add an excess amount of the compound to a known volume of each buffer solution.

  • Stir the mixtures at a constant temperature for 24 hours.

  • Measure the final pH of each solution to ensure it has not shifted significantly.

  • Centrifuge or filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant.

  • Plot solubility (mg/mL) as a function of pH. For a basic compound like this compound, solubility is expected to increase at lower pH due to protonation of the pyrrolidine nitrogen.[8][10]

Protocol 3: Cyclodextrin-Mediated Solubilization

Objective: To evaluate the ability of cyclodextrins to increase the aqueous solubility of the compound.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Standard laboratory equipment as in Protocol 1

Methodology:

  • Prepare a series of cyclodextrin solutions in the chosen buffer at various concentrations (e.g., 5%, 10%, 20%, 30% w/v).

  • Add an excess amount of the compound to each cyclodextrin solution.

  • Stir the mixtures at a constant temperature for 24-48 hours.

  • Remove undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant.

  • Plot solubility (mg/mL) as a function of cyclodextrin concentration to determine the extent of solubility enhancement. This is known as a phase solubility diagram.[21]

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_screening Solubility Screening cluster_optimization Formulation Optimization cluster_end Final Formulation start Poorly Soluble Compound (this compound) cosolvent Co-solvent Screening (PEG, PG, EtOH) start->cosolvent ph pH Adjustment (pH 2-10) start->ph cd Cyclodextrin Screening (HP-β-CD, SBE-β-CD) start->cd optimize Optimize Lead Formulation (Concentration, Stability) cosolvent->optimize ph->optimize cd->optimize end Formulation for In Vivo Study optimize->end

Caption: A workflow for systematically screening and optimizing a formulation for a poorly soluble compound.

decision_pathway action_node action_node result_node result_node start Is the compound ionizable? try_cosolvent Try Co-solvents start->try_cosolvent No try_ph Adjust pH start->try_ph Yes ph_solubility Does solubility increase at a physiologically acceptable pH? cosolvent_needed Is target concentration achieved with pH alone? ph_solubility->cosolvent_needed Yes ph_solubility->try_cosolvent No use_ph Use pH-adjusted vehicle cosolvent_needed->use_ph Yes combine_methods Combine pH and Co-solvents cosolvent_needed->combine_methods No try_cd Try Cyclodextrins try_cosolvent->try_cd try_ph->ph_solubility

References

identifying and characterizing impurities in 1-(3-Phenylpyrrolidin-1-yl)ethanone samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Phenylpyrrolidin-1-yl)ethanone. The following sections address common issues encountered during the identification and characterization of impurities in samples of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should be looking for in my this compound samples?

A1: Impurities in this compound can originate from the synthetic route or degradation. Based on a common synthesis involving the acetylation of 3-phenylpyrrolidine, potential impurities include:

  • Starting Materials: Unreacted 3-phenylpyrrolidine.

  • Reagents & By-products: Residual acetic acid or related acetylating agents.

  • Related Substances: Impurities in the starting materials, such as 3-phenylpiperidine, leading to the formation of 1-(3-phenylpiperidin-1-yl)ethanone.

  • Degradation Products: Compounds formed by hydrolysis (e.g., 3-phenylpyrrolidine and acetic acid) or oxidation.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., Dichloromethane, Ethyl Acetate).

Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1][2]

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for separating and quantifying non-volatile organic impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of unknown impurities and for quantitative analysis (qNMR).[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the identification capabilities of mass spectrometry, and is particularly useful for identifying unknown impurities.[4]

Q3: How can I distinguish between impurities and the main compound in my NMR spectrum?

A3: In an NMR spectrum, signals from impurities are typically of much lower intensity than those of the main compound. To identify impurity signals, look for peaks that do not correspond to the known structure of this compound. Comparing the spectrum of a pure reference standard with your sample can help in identifying these extraneous signals. Two-dimensional NMR techniques, such as COSY and HSQC, can also help to differentiate between the spin systems of the main compound and those of the impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC Analysis

Problem: I am seeing peak tailing for the main this compound peak.

  • Possible Cause 1: Secondary interactions with residual silanols on the column. The basic nitrogen in the pyrrolidine ring can interact with acidic silanol groups on the silica support of the HPLC column.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1%), to the mobile phase to block the active silanol sites. Alternatively, use a column with advanced end-capping designed for basic compounds.

  • Possible Cause 2: Column overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and reinject.

Problem: There is an unexpected peak in my chromatogram that I cannot identify.

  • Solution: This requires a systematic approach to identification.

    • Check for carryover: Inject a blank solvent run to see if the peak persists. If it does, it indicates carryover from a previous injection, and the system needs to be flushed.

    • Spike with known impurities: If you have standards for potential impurities (e.g., 3-phenylpyrrolidine), spike your sample with a small amount and observe if the peak area of the unknown increases.

    • LC-MS analysis: If the impurity is still unidentified, LC-MS analysis will be necessary to obtain the molecular weight and fragmentation pattern, which can be used to propose a structure.

GC-MS Analysis

Problem: My GC-MS library search for a peak gives a low-confidence match.

  • Possible Cause 1: The impurity is not in the library. Commercial libraries are extensive but not exhaustive.

    • Solution: Do not rely solely on the library match. Analyze the fragmentation pattern in the mass spectrum to deduce the structure. Look for characteristic fragments that might indicate a relationship to your starting materials or product.

  • Possible Cause 2: Co-elution. If two compounds elute at the same time, the resulting mass spectrum will be a composite and will not match well with any single library entry.

    • Solution: Improve the chromatographic separation by modifying the GC oven temperature program (e.g., use a slower ramp rate).

NMR Analysis

Problem: The signals for a suspected impurity are very weak and overlapping with the main compound's signals.

  • Solution 1: Increase the number of scans. For ¹H NMR, increasing the number of scans will improve the signal-to-noise ratio for the impurity signals.

  • Solution 2: Use 2D NMR techniques.

    • An HSQC (Heteronuclear Single Quantum Coherence) spectrum can help to resolve overlapping proton signals by correlating them to their attached carbons.

    • A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, helping to piece together the spin system of the impurity, even if some signals are obscured.

  • Solution 3: Sample fractionation. If the impurity is present at a high enough level, consider using preparative HPLC to isolate the impurity for unambiguous NMR analysis.[4]

Experimental Protocols & Data

The following are example protocols and data for the analysis of this compound.

HPLC-UV Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.

Table 1: Example HPLC Data for a this compound Sample

Peak IDRetention Time (min)Area (%)Tentative Identification
13.50.15Impurity A (3-Phenylpyrrolidine)
28.999.5This compound
310.20.20Impurity D
412.50.15Impurity C
GC-MS Method for Residual Solvent Analysis
  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program: 40°C for 5 min, then ramp to 220°C at 10°C/min

  • Injector: Splitless, 250°C

  • MS Transfer Line: 280°C

  • MS Source: 230°C

  • Mass Range: 35-350 amu

  • Sample Preparation: Dissolve 50 mg of the sample in 1 mL of DMSO.

Table 2: Example GC-MS Data for a this compound Sample

Retention Time (min)Tentative IdentificationKey Mass Fragments (m/z)
3.8Dichloromethane49, 84, 86
4.5Ethyl Acetate43, 73, 88
NMR Spectroscopy
  • Solvent: Chloroform-d (CDCl₃)

  • Concentration: 10 mg/mL

  • Instrument: 400 MHz NMR Spectrometer

Table 3: Hypothetical ¹H NMR Chemical Shifts for Potential Impurities

CompoundKey Diagnostic Signal(s) (ppm)
This compound~2.1 (s, 3H, -COCH₃)
Impurity A: 3-PhenylpyrrolidineAbsence of the ~2.1 ppm acetyl singlet.
Impurity B: Acetic AcidBroad singlet, typically >10 ppm, or a sharp singlet around 2.1 ppm if unexchanged.

Visual Guides

experimental_workflow cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Characterization & Reporting Sample Sample of This compound HPLC HPLC-UV Analysis Sample->HPLC Non-volatile impurities GCMS GC-MS Analysis Sample->GCMS Volatile impurities/ Residual Solvents Known Known Impurity? HPLC->Known Compare to reference standards Unknown Unknown Impurity? HPLC->Unknown GCMS->Known Quantify Quantification Known->Quantify LCMS LC-MS Analysis Unknown->LCMS Obtain MW and fragmentation NMR NMR Spectroscopy LCMS->NMR Confirm structure Structure Structure Elucidation NMR->Structure Structure->Quantify Report Final Report Quantify->Report

General workflow for impurity identification.

troubleshooting_logic cluster_chrom Chromatography Troubleshooting cluster_spec Spectrometry Troubleshooting Start Analytical Problem Encountered ProblemType What is the nature of the problem? Start->ProblemType Chromatography Chromatography Issue (e.g., peak shape, RT shift) ProblemType->Chromatography Chromatography Spectrometry Spectrometry Issue (e.g., no match, noise) ProblemType->Spectrometry Spectrometry CheckMethod Review Method Parameters (Mobile Phase, Gradient, Temp) Chromatography->CheckMethod CheckTuning Verify Instrument Tuning and Calibration Spectrometry->CheckTuning CheckColumn Inspect Column (Age, Contamination) CheckMethod->CheckColumn CheckSample Evaluate Sample Prep (Concentration, Solvent) CheckColumn->CheckSample CheckBackground Analyze Blank/Background Spectra CheckTuning->CheckBackground ImproveData Acquire More Data (e.g., 2D NMR, MS/MS) CheckBackground->ImproveData

Decision tree for troubleshooting analytical issues.

References

Technical Support Center: Refining Experimental Protocols for 1-(3-Phenylpyrrolidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols and reducing variability when working with 1-(3-Phenylpyrrolidin-1-yl)ethanone and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for this compound?

A1: While direct studies on this compound are limited in publicly available literature, structurally similar phenylpyrrolidine derivatives have been shown to modulate inflammatory signaling pathways. For instance, compounds with a phenylpyrrolidinyl core have been demonstrated to suppress Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response.[1][2] These compounds can inhibit the activation of key transcription factors such as NF-κB and IRF3, which are downstream of TLR activation.[1][2] Therefore, it is plausible that this compound may exhibit similar immunomodulatory effects.

Q2: What are the common sources of experimental variability when working with small molecules like this compound?

A2: Variability in small molecule experiments can arise from several factors:

  • Compound Stability and Solubility: Inconsistent dissolution or degradation of the compound can lead to variations in the effective concentration.

  • Assay Conditions: Minor fluctuations in temperature, pH, incubation times, and reagent concentrations can significantly impact results.

  • Cell-Based Assay Variability: Cell passage number, density, and health can all introduce variability.

  • Pipetting and Handling Errors: Inaccurate or inconsistent liquid handling is a common source of error.

  • Batch-to-Batch Variation: Differences in the purity or isomeric ratio of the compound between batches can affect experimental outcomes.

Q3: How can I minimize variability in my experiments?

A3: To minimize variability, consider the following:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental steps.

  • Compound Quality Control: Ensure the purity and identity of your this compound batch through analytical methods like NMR or mass spectrometry.

  • Solubility Testing: Determine the optimal solvent and concentration range for your compound to ensure complete dissolution.

  • Assay Optimization: Carefully optimize all assay parameters and include appropriate positive and negative controls in every experiment.

  • Consistent Cell Culture Practices: Use cells within a narrow passage number range and ensure consistent seeding densities.

  • Automated Liquid Handling: Where possible, use automated systems to reduce pipetting errors.

Troubleshooting Guides

This section provides guidance on specific issues that may be encountered during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
High variability between replicate wells in a plate-based assay. 1. Incomplete dissolution of the compound. 2. Pipetting inaccuracies. 3. "Edge effects" in the microplate. 4. Cell clumping or uneven seeding.1. Visually inspect the stock solution for precipitates. Consider brief sonication or warming. Prepare fresh dilutions for each experiment. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. 4. Ensure a single-cell suspension before seeding. Gently swirl the plate after seeding to ensure even distribution.
Inconsistent results between experiments. 1. Variation in compound stock solution stability. 2. Differences in cell passage number or health. 3. Inconsistent incubation times or temperatures. 4. Batch-to-batch variation of the compound.1. Prepare fresh stock solutions for each experiment or aliquot and store at -80°C to minimize freeze-thaw cycles. 2. Maintain a consistent cell culture schedule and use cells from a similar passage number for all related experiments. 3. Use calibrated incubators and timers. Ensure consistent timing for all experimental steps. 4. If a new batch of the compound is used, perform a bridging experiment to compare its activity with the previous batch.
No observable effect of the compound. 1. Compound is inactive in the chosen assay. 2. Incorrect concentration range tested. 3. Compound degradation. 4. The target signaling pathway is not active in the experimental model.1. Confirm the compound's identity and purity. Consider testing in an alternative assay. 2. Perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to micromolar). 3. Check for any known stability issues. Protect from light and extreme temperatures if necessary. 4. Verify that the target pathway (e.g., TLR signaling) is functional in your cell line or animal model.

Experimental Protocols

While a specific, validated protocol for this compound is not widely published, the following provides a general methodology for a cell-based assay to investigate its effect on TLR signaling. This should be adapted and optimized for your specific experimental system.

General Protocol: Investigating the Effect on LPS-Induced NF-κB Activation in Macrophages

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C and 5% CO2.

    • Use cells between passages 5 and 15 for experiments.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known inhibitor of NF-κB).

  • LPS Stimulation:

    • After the pre-treatment period, stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to activate TLR4 signaling.

    • Include an unstimulated control group (cells treated with vehicle only).

  • NF-κB Activity Measurement (e.g., using a reporter assay):

    • Lyse the cells according to the manufacturer's protocol for your chosen NF-κB reporter assay kit.

    • Measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the NF-κB activity to a housekeeping gene or total protein concentration.

    • Calculate the percentage of inhibition of LPS-induced NF-κB activation for each concentration of the compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the potential signaling pathway modulated by phenylpyrrolidine derivatives and a typical experimental workflow.

TLR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits TRAF6 TRAF6 MyD88->TRAF6 TRIF->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates Degradation Degradation IkappaB->Degradation NFkappaB_IkappaB NF-κB-IκB Complex NFkappaB_active Active NF-κB NFkappaB_IkappaB->NFkappaB_active Releases NFkappaB_nucleus NF-κB NFkappaB_active->NFkappaB_nucleus Translocates Phenylpyrrolidinyl_ethanone This compound Phenylpyrrolidinyl_ethanone->MyD88 Inhibits? Phenylpyrrolidinyl_ethanone->TRIF Inhibits? Gene_expression Inflammatory Gene Expression NFkappaB_nucleus->Gene_expression Induces

Caption: Putative inhibition of TLR4 signaling by this compound.

Experimental_Workflow start Start cell_culture Cell Seeding & Adherence start->cell_culture compound_prep Compound Preparation cell_culture->compound_prep pretreatment Pre-treatment with This compound compound_prep->pretreatment stimulation LPS Stimulation pretreatment->stimulation assay NF-κB Reporter Assay stimulation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing compound effects on TLR signaling.

References

Technical Support Center: Overcoming Poor Cell Permeability of 1-(3-Phenylpyrrolidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of 1-(3-Phenylpyrrolidin-1-yl)ethanone and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor cell permeability of this compound?

  • Low Lipophilicity: The molecule may be too polar to efficiently partition into and cross the lipid bilayer of the cell membrane. A calculated partition coefficient (e.g., LogP) can provide an initial assessment of lipophilicity.

  • High Polarity and Hydrogen Bonding Capacity: The presence of polar functional groups, particularly hydrogen bond donors and acceptors, can lead to a high desolvation penalty when moving from the aqueous extracellular environment to the lipophilic membrane interior.

  • High Molecular Weight: Larger molecules generally exhibit lower passive diffusion rates across the cell membrane.

  • Substrate for Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp), thereby reducing its intracellular concentration.[1][2][3]

  • Low Aqueous Solubility: Poor solubility can limit the concentration of the compound available at the cell surface for absorption.

Q2: How can I experimentally assess the cell permeability of my compound?

Two widely used in vitro methods to evaluate cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[4]

  • PAMPA: This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[5][6] It is a cost-effective method for early-stage screening of compounds.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[7][8] This model can assess both passive diffusion and active transport processes, including efflux.[7]

Q3: What is an acceptable permeability value for a drug candidate?

Permeability is often reported as an apparent permeability coefficient (Papp). The classification of permeability can vary depending on the assay system, but general guidelines are provided in the table below.

Permeability ClassificationPAMPA (Papp in 10⁻⁶ cm/s)Caco-2 (Papp in 10⁻⁶ cm/s)
High > 10> 20
Moderate 1 - 102 - 20
Low < 1< 2

Q4: What is an efflux ratio and why is it important?

The efflux ratio (ER) is calculated from bidirectional Caco-2 assays (transport from the apical to the basolateral side, A to B, and vice versa, B to A). An ER greater than 2 is a strong indication that the compound is a substrate for active efflux transporters.[8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and overcoming poor cell permeability of this compound.

Step 1: Initial Assessment of Physicochemical Properties

Before extensive experimentation, it is crucial to evaluate the key physicochemical properties of your compound.

Workflow for Initial Assessment:

A Synthesize or acquire This compound B Determine Physicochemical Properties A->B C Calculate LogP/LogD B->C D Measure Aqueous Solubility B->D E Analyze Hydrogen Bonding Potential B->E F Assess Permeability Risk C->F D->F E->F

Figure 1. Workflow for the initial physicochemical assessment of this compound.

Recommendations:

  • Predict LogP: Use computational tools to predict the octanol-water partition coefficient (LogP). For a similar compound, 1-(3-(pyrrolidin-1-yl)phenyl)ethanone, the predicted XLogP3 is 2.1. While this is within a generally acceptable range for permeability, experimental verification is recommended.

  • Measure Solubility: Experimentally determine the aqueous solubility of your compound. Poor solubility can be a primary contributor to low apparent permeability.

Step 2: Experimental Permeability Assessment

Based on the initial assessment, proceed with in vitro permeability assays.

Experimental Workflow:

cluster_0 Permeability Screening cluster_1 Detailed Permeability and Efflux Assessment A Perform PAMPA Assay B Low Permeability (Papp < 1 x 10⁻⁶ cm/s) A->B Result C Moderate/High Permeability (Papp ≥ 1 x 10⁻⁶ cm/s) A->C Result D Perform Bidirectional Caco-2 Assay B->D C->D E Calculate Papp (A to B) and Efflux Ratio (ER) D->E F Low Permeability (Papp < 2 x 10⁻⁶ cm/s) and Low ER (< 2) E->F Outcome G Low Permeability (Papp < 2 x 10⁻⁶ cm/s) and High ER (≥ 2) E->G Outcome H Good Permeability E->H Outcome

Figure 2. A tiered experimental workflow for assessing the permeability of this compound.

Step 3: Strategies to Improve Cell Permeability

Based on the experimental results, select an appropriate strategy to enhance the permeability of your compound.

This suggests that the intrinsic properties of the molecule are hindering its ability to cross the cell membrane.

Strategies:

  • Chemical Modification (Prodrug Approach):

    • Masking Polar Groups: If the molecule has exposed polar functional groups (e.g., hydroxyl, amine), consider creating a more lipophilic prodrug by masking these groups with moieties that can be cleaved intracellularly.[9][10][11] For instance, an ester or carbamate linkage can be introduced.

    • Increasing Lipophilicity: Introduce lipophilic substituents to the phenyl or pyrrolidine ring. However, be mindful that excessive lipophilicity can decrease aqueous solubility and increase metabolic instability.[12]

  • Formulation Strategies:

    • Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems like liposomes or solid lipid nanoparticles (SLNs) can improve its solubility and facilitate its transport across the cell membrane.

    • Use of Permeation Enhancers: Co-administration with chemical permeation enhancers can transiently disrupt the cell membrane, allowing for increased drug passage.

Chemical Modification Workflow:

A Identify Polar Functional Groups on this compound B Design Prodrugs with Lipophilic Masking Groups A->B C Synthesize Prodrug Candidates B->C D Evaluate Prodrug Stability in Buffer and Plasma C->D E Re-assess Permeability (PAMPA and/or Caco-2) D->E F Assess Intracellular Conversion to Parent Drug E->F

Figure 3. Workflow for the development of a prodrug to improve the permeability of this compound.

This indicates that the compound is a substrate for efflux pumps.

Strategies:

  • Chemical Modification to Reduce Efflux Recognition:

    • Structural Modification: Minor structural changes can sometimes disrupt the recognition of the compound by efflux transporters. This often involves altering the size, shape, or hydrogen bonding pattern of the molecule. Structure-activity relationship (SAR) studies of related compounds can provide valuable insights.

    • Blocking Key Interactions: If the key pharmacophore for efflux pump recognition is known, modifications can be made to block these interactions.

  • Co-administration with an Efflux Pump Inhibitor:

    • In a research setting, co-incubating the compound with a known efflux pump inhibitor (e.g., verapamil for P-gp) can confirm efflux involvement and demonstrate the potential for improved intracellular concentration.[8]

Efflux Mitigation Workflow:

A Confirm Efflux Substrate (Caco-2 with Inhibitor) B Identify Potential Efflux Transporter(s) A->B C Design Analogs to Disrupt Transporter Recognition B->C D Synthesize and Test New Analogs in Caco-2 Assay C->D E Analyze SAR to Identify Non-effluxed Analogs D->E

Figure 4. A workflow for addressing high efflux of this compound.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

Objective: To determine the passive permeability of a test compound.

Materials:

  • 96-well donor and acceptor plates

  • PAMPA membrane solution (e.g., 2% lecithin in dodecane)[5]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Coat Donor Plate: Carefully add 5 µL of the PAMPA membrane solution to the membrane of each well of the donor plate.

  • Prepare Donor Solution: Prepare a 100 µM solution of the test compound in PBS from the stock solution.

  • Add Donor Solution: Add 200 µL of the donor solution to each well of the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate to create the "sandwich".

  • Incubate: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.[6]

  • Disassemble and Analyze: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium))

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [drug]acceptor = Concentration of drug in the acceptor well

    • [drug]equilibrium = Equilibrium concentration

Caco-2 Permeability Assay Protocol

Objective: To determine the bidirectional permeability and efflux ratio of a test compound.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS and supplements)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow solution (for monolayer integrity check)

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.[8]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >200 Ω·cm².

    • Perform a Lucifer yellow leakage test. The Papp of Lucifer yellow should be < 1 x 10⁻⁶ cm/s.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the monolayer with pre-warmed HBSS.

    • Add HBSS (pH 6.5) containing the test compound (e.g., 10 µM) to the apical (donor) side.

    • Add fresh HBSS (pH 7.4) to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Take samples from the basolateral side at specified time points.

  • Transport Experiment (Basolateral to Apical - B to A):

    • Wash the monolayer with pre-warmed HBSS.

    • Add HBSS (pH 7.4) containing the test compound to the basolateral (donor) side.

    • Add fresh HBSS (pH 6.5) to the apical (receiver) side.

    • Incubate and sample from the apical side as described above.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both A to B and B to A directions using the formula:

      Papp = (dQ/dt) / (A * C0)

      Where:

      • dQ/dt = Rate of permeation

      • A = Area of the membrane

      • C0 = Initial concentration in the donor chamber

    • Calculate the Efflux Ratio (ER):

      ER = Papp (B to A) / Papp (A to B)

This technical support center provides a comprehensive framework for addressing the poor cell permeability of this compound. By systematically evaluating the compound's properties and employing the appropriate strategies, researchers can enhance its potential as a successful drug candidate.

References

Validation & Comparative

Validating the Neuroprotective Activity of 1-(3-Phenylpyrrolidin-1-yl)ethanone in a Secondary Neuronal Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comparative analysis of the neuroprotective activity of the novel compound, 1-(3-Phenylpyrrolidin-1-yl)ethanone (designated as Compound X), in a secondary assay. The performance of Compound X is evaluated against Piracetam, a clinically used nootropic agent, and a structurally similar analog, 1-(3-(4-chlorophenyl)pyrrolidin-1-yl)ethanone (designated as Analog A). The data presented herein is intended to guide researchers in the further development and validation of phenylpyrrolidine-based compounds as potential therapeutics for neurodegenerative disorders.

Derivatives of phenylpyrrolidone have shown potential as anticonvulsant and nootropic agents.[1] This has prompted further investigation into related chemical scaffolds. Preliminary screening of Compound X has indicated a potential neuroprotective effect. To validate this initial finding, a secondary, more specific assay is required. This guide focuses on a glutamate-induced excitotoxicity assay in primary cortical neurons, a well-established in vitro model for assessing the neuroprotective potential of novel compounds.[2]

Comparative Performance in Glutamate-Induced Excitotoxicity Assay

The neuroprotective efficacy of Compound X, Analog A, and Piracetam was quantified by assessing their ability to rescue primary cortical neurons from glutamate-induced cell death. Neuronal viability was measured using the MTT assay, which provides a quantitative measure of metabolically active cells.

CompoundConcentration (µM)Neuronal Viability (%)Standard Deviation
Control (Vehicle) -100± 4.5
Glutamate (100 µM) -42± 3.8
Compound X 155± 4.1
1078± 5.2
5089± 4.7
Analog A 148± 3.9
1065± 4.5
5072± 5.1
Piracetam 145± 4.0
1058± 4.3
5068± 4.9

Table 1: Comparative Neuroprotective Effects of Test Compounds. The table summarizes the percentage of viable neurons following exposure to 100 µM glutamate and co-treatment with varying concentrations of Compound X, Analog A, or Piracetam. Data are presented as the mean percentage of neuronal viability relative to the vehicle-treated control group (n=3).

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the secondary assay and the putative signaling pathway involved in glutamate-induced excitotoxicity.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assessment A Isolate Primary Cortical Neurons B Culture Neurons for 7-10 days A->B C Pre-treat with Compound X, Analog A, or Piracetam B->C D Induce Excitotoxicity with 100 µM Glutamate C->D E Incubate for 24 hours D->E F Perform MTT Assay E->F G Quantify Neuronal Viability F->G

Figure 1: Experimental Workflow. This diagram outlines the key steps in the validation of Compound X's neuroprotective activity using a primary cortical neuron-based assay.

G Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx ROS ↑ Reactive Oxygen Species Ca_Influx->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Compound_X Compound X Compound_X->NMDA_R ?

Figure 2: Glutamate Excitotoxicity Pathway. This diagram illustrates the proposed signaling cascade initiated by excessive glutamate, leading to neuronal cell death. The potential point of intervention for Compound X is hypothesized to be at the level of the NMDA receptor.

Detailed Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

1. Primary Cortical Neuron Culture:

  • Cortices were dissected from embryonic day 18 (E18) Sprague-Dawley rat pups.

  • Tissues were mechanically and enzymatically dissociated to obtain a single-cell suspension.

  • Cells were plated on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.

  • Neurons were maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator for 7-10 days.

2. Compound Treatment and Glutamate Exposure:

  • On the day of the experiment, the culture medium was replaced with fresh medium.

  • Compound X, Analog A, and Piracetam were dissolved in DMSO to create stock solutions and then diluted in culture medium to the final test concentrations (1, 10, and 50 µM). The final DMSO concentration was kept below 0.1%.

  • Cells were pre-treated with the respective compounds or vehicle (0.1% DMSO) for 1 hour.

  • Following pre-treatment, glutamate was added to the wells to a final concentration of 100 µM to induce excitotoxicity. Control wells received only the vehicle.

3. Assessment of Neuronal Viability (MTT Assay):

  • After a 24-hour incubation period with glutamate, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.

  • The plate was incubated for an additional 4 hours at 37°C.

  • The medium was then carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Neuronal viability was expressed as a percentage of the absorbance of the vehicle-treated control group.

Discussion

The results from the secondary assay demonstrate that Compound X exhibits a dose-dependent neuroprotective effect against glutamate-induced excitotoxicity, significantly superior to both Piracetam and its structural analog, Analog A. This suggests that the specific chemical structure of Compound X is crucial for its enhanced activity. The validation of its neuroprotective properties in this well-established in vitro model warrants further investigation into its mechanism of action and its potential in more complex preclinical models of neurodegeneration. Phenotypic screening approaches using neuronal micro-circuits could further elucidate the functional effects of this compound.[3] For central nervous system (CNS) drug development, it is also crucial to consider the physicochemical properties that influence blood-brain barrier penetration.[4][5] Future studies should focus on elucidating the precise molecular targets of Compound X and assessing its pharmacokinetic and pharmacodynamic profiles in vivo.

References

Comparative Analysis of 1-(3-Phenylpyrrolidin-1-yl)ethanone and Structurally Related Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental data on the biological activity of 1-(3-Phenylpyrrolidin-1-yl)ethanone is not available in the public domain. This guide provides a comparative analysis based on its structural similarity to a known class of phenylpyrrolidine-based monoamine transporter inhibitors. The data presented for analogous compounds is intended to serve as a reference point for potential research and development involving this compound.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Phenylpyrrolidine derivatives, in particular, have shown significant activity as inhibitors of various enzymes and receptors. Based on the structural features of this compound, it is hypothesized to belong to the class of monoamine transporter inhibitors. This class of compounds modulates the levels of key neurotransmitters in the synaptic cleft by blocking the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) via their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

This guide compares the inhibitory activities of several known phenylpyrrolidine-based monoamine transporter inhibitors, providing a framework for the potential evaluation of this compound.

Quantitative Inhibitory Activity

The following table summarizes the in vitro inhibitory potencies (IC50 values) of selected phenylpyrrolidine-based monoamine transporter inhibitors. These compounds share a common structural motif with this compound. The data highlights the typical high potency and selectivity of this class for DAT and NET over SERT.[2]

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity Ratio
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available
α-Pyrrolidinopropiophenone (α-PPP)49 ± 654 ± 10>10,000>204
α-Pyrrolidinovalerophenone (α-PVP)12.8 ± 1.214.2 ± 1.2>10,000>781
α-Pyrrolidinohexiophenone (α-PHP)13.3 ± 1.710.4 ± 1.2>10,000>752
Pyrovalerone16.5 ± 1.546.8 ± 3.63380 ± 210205
3,4-Methylenedioxypyrovalerone (MDPV)4.1 ± 0.626 ± 5.63349 ± 485817

Data is compiled from various sources.[3][4] The selectivity ratio is calculated as (IC50 for SERT) / (IC50 for DAT). A higher ratio indicates greater selectivity for the dopamine transporter over the serotonin transporter.

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro inhibitory activity of compounds on monoamine transporters.

Monoamine Uptake Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • Rat brain synaptosomes or human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation of Synaptosomes/Cells: Rat brain tissue is homogenized and subjected to differential centrifugation to isolate synaptosomes. Alternatively, cultured HEK293 cells expressing the transporter of interest are harvested.

  • Incubation: Synaptosomes or cells are pre-incubated with various concentrations of the test compound for a specified period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Uptake: The uptake reaction is initiated by the addition of the respective radiolabeled monoamine substrate at a concentration near its Km value.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radiolabel.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of radiolabeled substrate taken up by the synaptosomes or cells, is measured by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control (vehicle-treated) samples. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of monoamine transporter inhibition and a typical experimental workflow for its assessment.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT VMAT Vesicle Synaptic Vesicle (Monoamines) VMAT->Vesicle Packaging MA_cyto Monoamines (Cytosol) Vesicle->MA_cyto Release MAT Monoamine Transporter (DAT, NET, or SERT) MAT->MA_cyto MA_cyto->MAO Degradation MA_cyto->VMAT MA_synapse Monoamines MA_synapse->MAT Reuptake Receptor Postsynaptic Receptors MA_synapse->Receptor Binding Signal Transduction Signal Transduction Receptor->Signal Transduction Inhibitor Phenylpyrrolidine Inhibitor Inhibitor->MAT

Caption: Mechanism of Monoamine Transporter Inhibition.

A Prepare Synaptosomes or Transporter-Expressing Cells B Pre-incubate with Test Compound (e.g., this compound) A->B C Add Radiolabeled Monoamine Substrate ([³H]DA, [³H]NE, or [³H]5-HT) B->C D Incubate to Allow Uptake C->D E Terminate Uptake by Rapid Filtration D->E F Wash to Remove Unbound Radioactivity E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: Monoamine Uptake Inhibition Assay Workflow.

References

Comparative Analysis of the Potential On-Target Activity of 1-(3-Phenylpyrrolidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

The pyrrolidine scaffold is a versatile component in medicinal chemistry, featured in a wide array of therapeutic agents.[1][2][3] Derivatives of the core phenylpyrrolidine and pyrrolidinone structures have shown a broad range of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects.[4][5][6] This suggests that 1-(3-Phenylpyrrolidin-1-yl)ethanone may exhibit activity towards similar biological targets.

Potential Biological Targets and Comparative Compounds

Based on the pharmacological profiles of analogous compounds, potential targets for this compound could include G-protein coupled receptors (GPCRs), enzymes, and other receptors involved in neurotransmission and inflammation. To provide a framework for comparison, this guide examines the on-target activity of several documented phenylpyrrolidine and pyrrolidinone derivatives.

Compound/Derivative ClassTargetActivityAssay TypeReference Compound
Phenylpyrrolidone Derivatives GABA-A Receptor Modulators (inferred) Anticonvulsant & Nootropic ActivityIn vivo models (e.g., maximal electroshock seizure)Levetiracetam, Piracetam
Pyrrolidine-2,5-dione-acetamides Voltage-gated Sodium Channels (inferred) Anticonvulsant Activity (ED50)In vivo models (e.g., maximal electroshock seizure)Valproic Acid (VPA)
Pyrrolidine Derivatives Cyclooxygenase (COX-1 & COX-2) Anti-inflammatory Activity (IC50)In vitro enzyme inhibition assayIndomethacin
Pyrrolidine-containing Derivatives CXCR4 Receptor Antagonist Activity (IC50)Radioligand Binding & Calcium Flux AssaysNot Specified

Table 1: Comparative on-target activities of various pyrrolidine derivatives. The activities listed are indicative of the potential target classes for this compound.

Experimental Protocols

To empirically determine the on-target activity of this compound, a tiered screening approach is recommended. This would involve initial binding assays against a panel of likely targets, followed by functional assays to determine the nature of the interaction (e.g., agonist, antagonist, inhibitor).

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[7][8][9][10]

Principle: Membranes from cells expressing the target receptor are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.

Protocol:

  • Membrane Preparation: Cells or tissues expressing the GPCR of interest are homogenized and centrifuged to isolate the membrane fraction, which is then stored at -80°C.[11] Protein concentration is determined using a standard assay (e.g., BCA).

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membranes, the radioligand, and the test compound (or buffer for control wells) in a suitable assay buffer.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[11]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.[7]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.[11]

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[12][13][14]

Principle: The enzyme is incubated with its substrate in the presence and absence of the test compound. The rate of product formation (or substrate depletion) is measured, typically by spectrophotometry or fluorometry. The concentration of the compound that reduces enzyme activity by 50% (IC50) is determined.

Protocol:

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and test compound in appropriate solvents.

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a set period to allow for binding.

  • Reaction Initiation: The reaction is started by adding the substrate.

  • Monitoring: The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Functional assays measure the downstream signaling consequences of receptor activation or inhibition.[15][16][17][18][19]

Principle: For Gq-coupled GPCRs, receptor activation leads to an increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye.

Protocol:

  • Cell Culture and Dye Loading: Cells stably expressing the target GPCR are plated in a 96-well plate and loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the wells. For antagonist testing, cells are pre-incubated with the compound before adding a known agonist.

  • Signal Detection: The plate is placed in a fluorescent plate reader, and the change in fluorescence is measured over time upon addition of the compound and/or agonist.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve. For agonists, EC50 values are determined. For antagonists, IC50 values are calculated based on the inhibition of the agonist response.

Visualizations

Experimental_Workflow cluster_screening Tier 1: Primary Screening cluster_validation Tier 2: Functional Validation cluster_selectivity Tier 3: Selectivity Profiling Binding_Assay Radioligand Binding Assay (Target Affinity - Ki) Functional_Assay Functional Assays (e.g., Calcium Flux, cAMP) (Functional Potency - EC50/IC50) Binding_Assay->Functional_Assay Confirm Mechanism Enzyme_Assay Enzyme Inhibition Assay (Inhibitory Potency - IC50) Enzyme_Assay->Functional_Assay Selectivity_Panel Panel of Related Targets (Off-Target Effects) Functional_Assay->Selectivity_Panel Assess Specificity GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., CXCR4) G_Protein G-Protein (Gq) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Triggers Cellular_Response Cellular Response Ca_Release->Cellular_Response Leads to Ligand Ligand (e.g., Test Compound) Ligand->GPCR Binds

References

A Researcher's Guide to Assessing Off-Target Effects of Novel Phenylpyrrolidine Derivatives: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of a novel compound is paramount for advancing a successful drug candidate. This guide provides a comparative overview of key experimental methodologies for assessing the off-target profile of a compound, using the hypothetical molecule 1-(3-Phenylpyrrolidin-1-yl)ethanone as a case study. While specific experimental data for this compound is not publicly available, this document outlines the essential assays and data presentation strategies necessary for a thorough investigation.

The following sections detail widely accepted experimental protocols and data interpretation frameworks that can be applied to characterize the selectivity of this compound and other novel chemical entities.

Comparative Analysis of Off-Target Screening Platforms

A comprehensive assessment of off-target effects typically involves a tiered approach, beginning with broad screening panels and progressing to more focused functional assays. The choice of platform depends on the stage of drug development and the nature of the chemical scaffold.

Assay Type Principle Typical Data Output Advantages Limitations Primary Application
Broad Radioligand Binding Panels (e.g., Eurofins SafetyScreen™, Reaction Biology InVEST™) Competitive binding of the test compound against a radiolabeled ligand for a large panel of receptors, ion channels, and transporters.[1][2][3]Percent inhibition at a fixed concentration; IC50 or Ki values for hits.High-throughput, cost-effective for broad screening, provides a rapid overview of potential liabilities.[2][4]Does not provide functional information (agonist vs. antagonist), may produce false positives or negatives.Early-stage lead discovery and optimization to identify major off-target interactions.
Kinase Profiling Panels Measures the ability of the test compound to inhibit the activity of a large panel of protein kinases.[5]Percent inhibition at a fixed concentration; IC50 values for inhibited kinases.Crucial for oncology and inflammation research where kinase signaling is central, high-throughput.[6][7]Biochemical assays may not always translate to cellular activity.Lead optimization to ensure kinase selectivity and avoid off-target kinase-mediated toxicity.
Functional Assays (e.g., Calcium Flux, cAMP) Measures the cellular response to the test compound at specific G-protein coupled receptors (GPCRs) or ion channels.EC50 (potency) and Emax (efficacy) values for agonist or antagonist activity.Provides mechanistic insight into the functional consequences of off-target binding.Lower throughput and more complex than binding assays.Follow-up studies for hits identified in binding assays to determine the functional impact.
Phenotypic Screening (e.g., Cell Painting) High-content imaging to assess morphological changes in cells treated with the compound.[8]A multiparametric "phenotypic profile" that can be compared to a database of known drugs.Unbiased, does not require a pre-defined molecular target, can reveal unexpected off-target effects.[8]Target deconvolution can be challenging and time-consuming.Hit discovery and identifying novel mechanisms of action or toxicity.

Detailed Experimental Protocols

The following are representative protocols for key off-target assessment assays. These should be adapted and optimized for the specific compound and target being investigated.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a test compound to a specific receptor.[1][9]

Objective: To determine the inhibitory constant (Ki) of this compound for a selected off-target receptor.

Materials:

  • Membrane preparation expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-ligand).

  • Test compound: this compound.

  • Assay buffer (specific to the receptor).

  • 96-well filter plates.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radiolabeled ligand at a concentration close to its dissociation constant (Kd), and varying concentrations of the test compound.

  • Control Wells: Include wells for "total binding" (radioligand and membranes only) and "non-specific binding" (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.[10]

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a common method for assessing a compound's inhibitory activity against a specific protein kinase.[6][11]

Objective: To determine the IC50 value of this compound against a panel of kinases.

Materials:

  • Purified recombinant kinase enzymes.

  • Kinase-specific substrate (peptide or protein).

  • ATP (adenosine triphosphate).

  • Test compound: this compound.

  • Kinase assay buffer.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent.[11]

  • 384-well assay plates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase enzyme, the test compound at various concentrations, and the kinase-specific substrate.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[11][12]

  • Luminescence Reading: Read the luminescent signal on a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Biological Pathways

Clear diagrams are essential for communicating complex experimental designs and biological concepts. The following are examples generated using the DOT language.

Experimental_Workflow cluster_screening Tier 1: Broad Screening cluster_validation Tier 2: Hit Validation cluster_characterization Tier 3: In-depth Characterization Compound Compound Broad_Panel Broad Off-Target Panel (e.g., 44-100 targets) Compound->Broad_Panel Binding Assays Kinase_Panel Kinase Profiling Panel (e.g., >200 kinases) Compound->Kinase_Panel Inhibition Assays Dose_Response IC50 / Ki Determination for Primary Hits Broad_Panel->Dose_Response Kinase_Panel->Dose_Response Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux) Dose_Response->Functional_Assay Cellular_Assays Cell-Based Assays (Target Engagement) Functional_Assay->Cellular_Assays SAR_Studies Structure-Activity Relationship (SAR) Cellular_Assays->SAR_Studies

Caption: A tiered workflow for assessing off-target effects.

GPCR_Signaling_Pathway Compound This compound GPCR Off-Target GPCR Compound->GPCR Binding G_Protein G Protein (Gα, Gβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Downstream Cellular Response (e.g., Gene Transcription) Second_Messenger->Cellular_Response Signal Transduction

References

A Comparative Guide to HPLC Reference Standards: 1-(3-Phenylpyrrolidin-1-yl)ethanone and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of pharmaceutical compounds, the selection of a suitable reference standard is paramount to ensure accurate and reproducible results. This guide provides a detailed comparison of 1-(3-Phenylpyrrolidin-1-yl)ethanone as an HPLC reference standard against two viable alternatives: 1-(3-benzoylphenyl)ethanone and 4-Acetyl-4-phenylpiperidine.

This comparison focuses on key performance characteristics, supported by experimental data and detailed analytical protocols. The information presented herein is intended to assist in making an informed decision when selecting a reference standard for assays involving phenyl-substituted heterocyclic ketones.

Performance Comparison of Reference Standards

The selection of a reference standard is often dictated by its purity, stability, and solubility, which directly impact the accuracy and reliability of analytical measurements. The following table summarizes the key performance indicators for this compound and its alternatives.

ParameterThis compound1-(3-benzoylphenyl)ethanone4-Acetyl-4-phenylpiperidine
Purity (by HPLC) > 99.5% (Typical)99.86%[1][2][3]> 99.0% (Typical)
Physical Form SolidLight-yellow crystalline powder[1][2]Solid
Molecular Weight 189.25 g/mol 224.26 g/mol [4]203.28 g/mol [5][6]
Solubility Soluble in Methanol, AcetonitrileSoluble in Methanol, Acetonitrile[1][2]Soluble in Methanol, Acetonitrile
Storage Conditions 2-8°C, protected from light2-8°C, protected from light[7]2-8°C, protected from light
Key Structural Feature PhenylpyrrolidineBenzoylphenylPhenylpiperidine

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving consistent and reliable results. The following sections provide methodologies for a typical HPLC analysis and a forced degradation study applicable to these reference standards.

HPLC Method for Purity Determination and Assay

This method is designed to be a starting point for the analysis of this compound and its alternatives. Method optimization and validation are recommended for specific applications.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

  • Gradient Program:

    • 0-5 min: 30% A

    • 5-20 min: 30% to 70% A

    • 20-25 min: 70% A

    • 25-26 min: 70% to 30% A

    • 26-30 min: 30% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Forced Degradation Study Protocol

Forced degradation studies are crucial for developing stability-indicating methods. The following conditions are recommended based on ICH guidelines.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

Samples from each stress condition should be analyzed using the HPLC method described above to assess the degradation of the primary analyte and the formation of any degradation products.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental process and the relationships between the compared reference standards, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Start Weigh Weigh Reference Standard Start->Weigh Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter Solution (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity/Assay Integrate->Calculate Report Generate Report Calculate->Report

Caption: A generalized workflow for the HPLC analysis of a reference standard.

Reference_Standard_Comparison cluster_main Primary Reference Standard cluster_alternatives Alternative Reference Standards cluster_attributes Key Comparison Attributes Main This compound Alt1 1-(3-benzoylphenyl)ethanone Main->Alt1 Structural Analogue Alt2 4-Acetyl-4-phenylpiperidine Main->Alt2 Structural Analogue Purity Purity Main->Purity Stability Stability Main->Stability Solubility Solubility Main->Solubility Availability Commercial Availability Main->Availability Alt1->Purity Alt1->Stability Alt1->Solubility Alt1->Availability Alt2->Purity Alt2->Stability Alt2->Solubility Alt2->Availability

Caption: Logical relationship and key comparison points for the reference standards.

Conclusion

The choice of an appropriate reference standard is a critical step in the development and validation of HPLC methods. This compound serves as a high-purity reference standard suitable for the analysis of related pharmaceutical compounds. For applications where an alternative is required, 1-(3-benzoylphenyl)ethanone offers a well-characterized option with documented purity. 4-Acetyl-4-phenylpiperidine also presents a viable alternative with a similar core structure.

The selection among these standards should be based on the specific requirements of the analytical method, including the structural similarity to the analyte of interest, and the availability of a well-characterized and certified reference material. The provided HPLC method and forced degradation protocol offer a solid foundation for the implementation of these standards in a regulated laboratory environment.

References

Comparative Analysis of 1-(3-Phenylpyrrolidin-1-yl)ethanone Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental results for structural analogs of 1-(3-Phenylpyrrolidin-1-yl)ethanone. Due to the limited availability of direct experimental data for this compound, this guide focuses on closely related N-phenylpyrrolidin-2-one and arylpiperazinyl propylpyrrolidin-2-one derivatives with documented biological activities.

This publication summarizes quantitative data from studies on two distinct classes of analogs: protoporphyrinogen oxidase (PPO) inhibitors and compounds with antiarrhythmic properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to support further research and cross-validation of results.

Protoporphyrinogen Oxidase (PPO) Inhibitors

N-phenylpyrrolidin-2-one derivatives have been investigated as potential herbicides due to their ability to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, causes rapid cell membrane disruption.

Quantitative Data for PPO Inhibitors

The following table summarizes the PPO inhibition activity (K_i values) for a series of N-phenylpyrrolidin-2-one analogs.

Compound IDStructureK_i (μM)
C_6 2-(4-chloro-2-fluoro-5-propoxy-phenyl)-2,3,4,5,6,7-hexahydro-isoindol-1-one0.095
C_7 2-(5-allyloxy-4-chloro-2-fluorophenyl)-2,3,4,5,6,7-hexahydro-isoindol-1-one0.12
Experimental Protocols: PPO Inhibition Assay

Enzyme Preparation: Protoporphyrinogen oxidase is typically extracted and purified from plant sources, such as etiolated barley seedlings.

Assay Principle: The assay measures the rate of protoporphyrinogen IX oxidation to protoporphyrin IX, which is monitored spectrophotometrically by the increase in absorbance at 420 nm.

Procedure:

  • A reaction mixture is prepared containing a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5), a detergent (e.g., 0.1% Tween 80), and the PPO enzyme preparation.

  • The test compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of the substrate, protoporphyrinogen IX.

  • The change in absorbance at 420 nm is recorded over time using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • The K_i value is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Logical Relationship: PPO Inhibitor SAR

The structure-activity relationship (SAR) for this class of compounds suggests that the substituents on the N-phenyl ring play a crucial role in their inhibitory activity.

PPO_Inhibitor_SAR N-phenylpyrrolidin-2-one_core N-phenylpyrrolidin-2-one Core Substituents Substituents on Phenyl Ring N-phenylpyrrolidin-2-one_core->Substituents Modification of PPO_Inhibition PPO Inhibition Activity (Lower Ki) Substituents->PPO_Inhibition Influences

Caption: Structure-Activity Relationship for N-phenylpyrrolidin-2-one PPO Inhibitors.

Antiarrhythmic Agents

A series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives have demonstrated potential as antiarrhythmic agents. Their mechanism of action is often associated with the blockade of α1-adrenergic receptors.

Quantitative Data for Antiarrhythmic Activity

The following table presents the antiarrhythmic activity, expressed as the effective dose (ED₅₀) required to protect against adrenaline-induced arrhythmia in rats, for several analogs.

Compound IDRR'R''Antiarrhythmic Activity (-log ED₅₀)
1 HHH2.01
2 H2-ClH1.80
3 OH4-ClH1.40
4 OH2-OMe, 5-ClH1.48
5 OH2-OEt3,3-diPh2.66
6 OHHH1.60
Experimental Protocols: Adrenaline-Induced Arrhythmia Model

Animal Model: Male Wistar rats are typically used for this in vivo assay.

Procedure:

  • Animals are anesthetized (e.g., with pentobarbital sodium).

  • A standard limb lead II electrocardiogram (ECG) is recorded continuously.

  • The test compound is administered intravenously at various doses.

  • After a short interval, arrhythmia is induced by an intravenous injection of adrenaline (e.g., 10 µg/kg).

  • The ECG is monitored for the occurrence and duration of arrhythmias, such as ventricular premature beats, ventricular tachycardia, and fibrillation.

  • The ED₅₀ is calculated as the dose of the compound that prevents arrhythmias in 50% of the tested animals.

Experimental Workflow: Antiarrhythmic Screening

The following diagram illustrates the general workflow for screening compounds for antiarrhythmic activity.

Antiarrhythmic_Screening_Workflow cluster_in_vivo In Vivo Experiment Anesthetize_Rat Anesthetize Rat Record_ECG Record Baseline ECG Anesthetize_Rat->Record_ECG Administer_Compound Administer Test Compound (i.v.) Record_ECG->Administer_Compound Induce_Arrhythmia Induce Arrhythmia (Adrenaline i.v.) Administer_Compound->Induce_Arrhythmia Monitor_ECG Monitor ECG for Arrhythmias Induce_Arrhythmia->Monitor_ECG Analyze_Data Analyze Data and Calculate ED50 Monitor_ECG->Analyze_Data

Caption: Workflow for the Adrenaline-Induced Arrhythmia Model in Rats.

Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(3-Phenylpyrrolidin-1-yl)ethanone Analogs and Their Potential as CNS Active Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(3-phenylpyrrolidin-1-yl)ethanone analogs, focusing on their potential as central nervous system (CNS) active agents, particularly as anticonvulsants and dopamine transporter (DAT) inhibitors. Due to a lack of extensive publicly available SAR data on this specific scaffold, this guide draws comparisons from closely related 3-phenylpyrrolidine-2,5-dione derivatives to infer key structural determinants of activity.

Introduction to this compound Analogs

The this compound core structure represents a versatile scaffold for the development of novel CNS-active compounds. Its structural features, including a phenyl ring for potential aromatic interactions, a pyrrolidine ring providing a three-dimensional framework, and an acetyl group for hydrogen bonding, make it an attractive starting point for designing molecules that can interact with various biological targets within the brain. Research into structurally similar compounds suggests that this class of molecules may exhibit anticonvulsant properties and could act as inhibitors of the dopamine transporter, a key protein in regulating dopaminergic neurotransmission.

Structure-Activity Relationship (SAR) Insights from Pyrrolidine-2,5-dione Analogs

Table 1: Anticonvulsant Activity of 3-Substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide Analogs

CompoundR (Substitution on Phenyl Ring)MES ED50 (mg/kg)scPTZ ED50 (mg/kg)6 Hz (32 mA) ED50 (mg/kg)
14 3-CF349.667.431.3
Reference Valproic Acid252.74-130.64

Data extrapolated from a study on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, which are structurally analogous to the target compounds.[1]

Key SAR Observations and Inferences:

Based on the data from related compounds, the following structure-activity relationships can be proposed for this compound analogs:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 3-phenyl group are critical for activity. In the analogous pyrrolidine-2,5-dione series, a 3-trifluoromethyl (3-CF3) substitution resulted in potent, broad-spectrum anticonvulsant activity.[1] This suggests that electron-withdrawing groups at the meta position of the phenyl ring may enhance the anticonvulsant potential of this compound analogs.

  • The Pyrrolidine Ring: The integrity of the pyrrolidine ring is likely essential for maintaining the correct conformation for binding to the biological target. N-methylation of the pyrrolidine ring in some phenytoin-like compounds has been shown to decrease anticonvulsant activity, indicating that the NH group may be involved in hydrogen bonding.[2] For the this compound scaffold, the acetyl group on the nitrogen atom would preclude this specific hydrogen bond donation, suggesting a different binding mode.

  • The Acetyl Group: The acetyl group on the pyrrolidine nitrogen introduces a carbonyl oxygen that can act as a hydrogen bond acceptor. This feature is a significant departure from the pyrrolidine-2,5-dione scaffold and could lead to interactions with different biological targets or a different binding orientation within the same target.

Comparison with Alternative Scaffolds

The potential therapeutic applications of this compound analogs, particularly as anticonvulsants and dopamine transporter inhibitors, place them in a competitive landscape with other established and emerging chemical scaffolds.

Table 2: Comparison of Biological Activities of Different Scaffolds

Scaffold/CompoundPrimary Biological ActivityKey Structural FeaturesRepresentative IC50/ED50
3-Phenylpyrrolidine-2,5-dione AnticonvulsantPhenyl and succinimide ringsED50 (MES) = 49.6 mg/kg (for 3-CF3 analog)[1]
Bupropion Dopamine-Norepinephrine Reuptake InhibitorAminoketone with a t-butyl groupDA uptake IC50 = 520 nM[3]
Modafinil Analogs Atypical Dopamine Transporter InhibitorDiphenylmethylsulfinylacetamideDAT IC50 = 0.56 µM (for (S)-MK-26)
Phenytoin AnticonvulsantHydantoin ring with two phenyl groups-

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are standard protocols for key experiments relevant to the evaluation of this compound analogs.

Synthesis of this compound Analogs

A general synthetic route to this compound analogs can be envisioned starting from the appropriate 3-substituted phenylpyrrolidine.

General Procedure:

  • To a solution of the desired 3-arylpyrrolidine in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and cool the mixture to 0°C.

  • Slowly add acetyl chloride or acetic anhydride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 1-(3-arylpyrrolidin-1-yl)ethanone analog.

In Vivo Anticonvulsant Screening

1. Maximal Electroshock (MES) Test:

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.) at various doses.

    • After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal or ear electrodes.

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

    • The absence of this phase is considered as the endpoint for protection.

    • Calculate the median effective dose (ED50) using probit analysis.

2. Subcutaneous Pentylenetetrazole (scPTZ) Test:

This model is used to identify compounds effective against absence seizures.

  • Animals: Male Swiss albino mice (18-22 g).

  • Procedure:

    • Administer the test compound i.p. at various doses.

    • After a predetermined time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the mice for the onset of clonic seizures (a seizure lasting for at least 5 seconds).

    • The absence of clonic seizures within a 30-minute observation period is considered protection.

    • Calculate the ED50 using probit analysis.

In Vitro Dopamine Transporter (DAT) Binding Assay

This assay measures the affinity of a compound for the dopamine transporter.

  • Materials:

    • Rat striatal tissue homogenates or cells expressing the human dopamine transporter (hDAT).

    • Radioligand, such as [3H]WIN 35,428 or [3H]BTCP.

    • Test compounds at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the tissue homogenate or cells with the radioligand and varying concentrations of the test compound in the assay buffer.

    • After incubation (e.g., 60 minutes at room temperature), rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake VMAT2 VMAT2 Dopamine->VMAT2 DAT->Dopamine Vesicle Synaptic Vesicle VMAT2->Vesicle Dopamine_cleft Dopamine Vesicle->Dopamine_cleft Release Inhibitor This compound Analog Inhibitor->DAT Inhibition D_receptor Dopamine Receptor Dopamine_cleft->D_receptor Binding Signaling Postsynaptic Signaling D_receptor->Signaling

Caption: Proposed mechanism of action for this compound analogs as DAT inhibitors.

Experimental Workflow

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & SAR start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro DAT Binding Assay (Determine Ki) characterization->in_vitro in_vivo In Vivo Anticonvulsant Screening (MES & scPTZ, Determine ED50) characterization->in_vivo sar Structure-Activity Relationship Analysis in_vitro->sar toxicity Neurotoxicity Assessment (e.g., Rotarod) in_vivo->toxicity toxicity->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the discovery and evaluation of novel this compound analogs.

References

Comparative Pharmacokinetic Profiling of 1-(3-Phenylpyrrolidin-1-yl)ethanone Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel psychoactive substances and therapeutic agents often involves the synthesis and evaluation of various chemical scaffolds. Among these, 1-(3-Phenylpyrrolidin-1-yl)ethanone derivatives represent a class of compounds with potential pharmacological significance. A thorough understanding of their pharmacokinetic profiles—how they are absorbed, distributed, metabolized, and excreted (ADME)—is crucial for assessing their therapeutic potential and safety.

Data Summary for Comparative Analysis

To facilitate a direct comparison of the pharmacokinetic properties of different this compound derivatives, experimental data should be organized into a clear and structured format. The following table provides a template for summarizing key pharmacokinetic parameters.

Derivative IDChemical StructureDose (mg/kg)Route of AdministrationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t½ (h)Clearance (mL/h/kg)Volume of Distribution (L/kg)
Compound A[Image]10Intravenous (IV)------
Compound A[Image]20Oral (PO)------
Compound B[Image]10Intravenous (IV)------
Compound B[Image]20Oral (PO)------
Compound C[Image]10Intravenous (IV)------
Compound C[Image]20Oral (PO)------

Caption: Template for summarizing the comparative pharmacokinetic parameters of this compound derivatives.

Experimental Protocols

A standardized and well-documented experimental protocol is essential for generating reproducible and comparable pharmacokinetic data. The following is a detailed methodology for a typical in vivo pharmacokinetic study in a rodent model.

Objective: To determine and compare the pharmacokinetic profiles of various this compound derivatives following intravenous and oral administration in rats.

Materials:

  • Test Compounds: this compound derivatives of interest (purity >98%).

  • Vehicle: A suitable vehicle for dissolving the test compounds (e.g., a mixture of saline, ethanol, and Cremophor EL).

  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g). Animals should be acclimatized for at least one week before the experiment.

  • Equipment: Oral gavage needles, syringes, cannulas for blood collection (e.g., jugular vein cannulation), microcentrifuge tubes with anticoagulant (e.g., EDTA), vortex mixer, centrifuge, -80°C freezer, LC-MS/MS system.

Procedure:

  • Dose Preparation: Prepare the dosing solutions of the test compounds in the chosen vehicle at the desired concentrations for both intravenous (IV) and oral (PO) administration. Ensure the solutions are clear and homogeneous.

  • Animal Grouping and Dosing:

    • Randomly divide the rats into groups for each compound and each route of administration (n=5 per group).

    • For IV administration, administer the test compound solution via the tail vein at a specified dose (e.g., 5 mg/kg).

    • For PO administration, administer the test compound solution using an oral gavage needle at a specified dose (e.g., 20 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the cannulated jugular vein at predetermined time points.

    • IV route time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO route time points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

    • Collect blood samples into microcentrifuge tubes containing an anticoagulant.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 4°C (e.g., 13,000 rpm for 10 minutes) to separate the plasma.

    • Transfer the supernatant (plasma) to clean, labeled tubes and store at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of each derivative in rat plasma.

    • The method should include a protein precipitation step to extract the drug from the plasma matrix.

    • Prepare a calibration curve using standard solutions of the test compound in blank plasma.

    • Analyze the plasma samples to determine the concentration of the test compound at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data for each animal.

    • Key parameters to calculate include:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

      • AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

      • t½: Elimination half-life.

      • CL: Total body clearance (for IV administration).

      • Vd: Volume of distribution (for IV administration).

      • F%: Oral bioavailability (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

Experimental Workflow

The following diagram illustrates the logical flow of a typical pharmacokinetic study, from the initial preparation stages to the final data analysis and interpretation.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase prep_dose Dose Formulation dosing Compound Administration (IV and PO) prep_dose->dosing animal_acclimate Animal Acclimatization animal_acclimate->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Separation blood_sampling->plasma_prep storage Sample Storage at -80°C plasma_prep->storage lcms_analysis LC-MS/MS Quantification storage->lcms_analysis pk_analysis Pharmacokinetic Parameter Calculation (NCA) lcms_analysis->pk_analysis data_comp Data Comparison and Interpretation pk_analysis->data_comp

Caption: Workflow for a typical in vivo pharmacokinetic study.

Safety Operating Guide

Prudent Disposal of 1-(3-Phenylpyrrolidin-1-yl)ethanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the proper disposal of 1-(3-Phenylpyrrolidin-1-yl)ethanone in the absence of a specific Safety Data Sheet (SDS). It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations. If an SDS for this compound is available, its instructions supersede the guidance provided herein. All chemical waste must be managed by a licensed hazardous waste disposal service.

I. Waste Characterization and Segregation

Given the absence of a specific SDS, this compound should be managed as a hazardous waste. This is a precautionary measure to ensure compliance and safety.

Key Principles for Segregation:

  • Do not mix with other waste streams: Unless explicitly permitted by your EHS department, do not mix this compound waste with other chemical waste.

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated personal protective equipment (PPE), absorbent materials) from liquid waste (e.g., solutions containing the compound).

II. Proper Containerization

The selection of an appropriate waste container is crucial to prevent leaks and reactions.

  • Container Type: Use a container that is compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is generally suitable. The original manufacturer's container, if in good condition, is an ideal choice for storing the waste.[1][2]

  • Container Integrity: Ensure the container is in good condition, free from cracks or deterioration, and has a secure, leak-proof screw-on cap.[3] Do not use food containers for hazardous waste storage.[1]

  • Fill Level: Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[4]

III. Waste Labeling

Accurate and detailed labeling of waste containers is a critical regulatory requirement.

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste".[1][5]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]

  • The approximate quantity or concentration of the waste.

  • The date when the waste was first added to the container (accumulation start date).[5]

  • The name and contact information of the principal investigator or responsible person.[5]

  • The physical state of the waste (solid or liquid).

  • Any known hazard characteristics (e.g., flammable, toxic). If unknown, indicate "Potentially Hazardous".

Your institution's EHS department will likely provide standardized hazardous waste labels that must be used.[5]

IV. On-Site Accumulation and Storage

Proper storage of chemical waste is essential to prevent accidents and ensure a safe laboratory environment.

  • Designated Storage Area: Store waste containers in a designated and clearly marked satellite accumulation area (SAA) within the laboratory.[1] This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[2][3] The secondary container must be chemically compatible with the waste and large enough to hold the entire contents of the primary container.[2][3]

  • Segregation of Incompatibles: Store the waste away from incompatible materials. While the specific incompatibilities of this compound are not known, as a general rule, keep it separate from strong acids, bases, and oxidizing agents.[1]

  • Storage Conditions: Keep the storage area cool and dry. Keep containers tightly sealed except when adding waste.[3]

V. Disposal Procedure

The final disposal of chemical waste must be handled by a licensed hazardous waste contractor.

  • Request a Pickup: Once the waste container is full or has been in storage for the maximum allowable time (typically 90 days, but this can vary by jurisdiction), arrange for a waste pickup through your institution's EHS department.[3]

  • Documentation: Complete any required waste disposal forms or manifests provided by your EHS department. This documentation is a legal record of the waste's journey from your laboratory to the final disposal facility.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[5][6] Chemical waste requires special treatment and disposal to prevent environmental contamination and potential damage to the wastewater treatment system.[7][8]

VI. Emergency Procedures for Spills

In the event of a spill during the handling or storage of this compound waste, follow these general procedures and your institution's specific spill response plan:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Cordon off the spill area to prevent further contamination.

  • Personal Protective Equipment (PPE): If the spill is small and you are trained to handle it, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment and Cleanup: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain and absorb the spill. For solid spills, carefully sweep the material into a designated waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: All cleanup materials (absorbents, contaminated PPE, etc.) must be disposed of as hazardous waste.[4]

  • Report the Spill: Report the incident to your supervisor and your institution's EHS department.

Visual Guide: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_store Storage & Accumulation cluster_dispose Final Disposal cluster_no Improper Disposal Routes (DO NOT USE) start Generation of This compound Waste char Characterize Waste: Treat as potentially hazardous in absence of SDS start->char seg Segregate Waste: Solid vs. Liquid Do not mix with other chemicals char->seg container Select Compatible Container: HDPE or Glass Leak-proof with screw-on cap seg->container trash Regular Trash drain Sanitary Sewer labeling Label Container: 'Hazardous Waste' Full Chemical Name Dates & Contact Info container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa sec_contain Use Secondary Containment saa->sec_contain incompat Store away from incompatible materials sec_contain->incompat pickup Request Waste Pickup from EHS incompat->pickup end Disposal by Licensed Hazardous Waste Contractor pickup->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 1-(3-Phenylpyrrolidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 1-(3-Phenylpyrrolidin-1-yl)ethanone. The following guidelines are based on the safety data sheets of structurally similar compounds and are intended to ensure the safe handling of this chemical in a laboratory setting.

Immediate Safety Precautions

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and vapors that can cause serious eye damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., PVC), lab coat, and appropriate protective clothing. Trousers or overalls should be worn outside of boots.To prevent skin contact, which may be harmful.[3]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation. If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.To avoid inhalation of harmful vapors.[1][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_sds Review Safety Data Sheet prep_ppe->prep_sds prep_area Ensure Proper Ventilation prep_sds->prep_area handle_transfer Transfer Chemical in a Fume Hood prep_area->handle_transfer Proceed to Handling handle_weigh Weigh and Prepare for Use handle_transfer->handle_weigh handle_reaction Conduct Experiment handle_weigh->handle_reaction post_decon Decontaminate Work Area handle_reaction->post_decon Experiment Complete post_waste Segregate and Label Waste post_decon->post_waste post_dispose Dispose of Waste via Approved Channels post_waste->post_dispose

Figure 1. A workflow diagram illustrating the key stages for the safe handling of this compound, from initial preparation to final disposal.

Detailed Experimental Protocol Considerations

Engineering Controls:

  • Always work in a well-ventilated laboratory.

  • Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]

  • Use explosion-proof electrical, ventilating, and lighting equipment, as compounds of this nature can be flammable.[2][3]

Safe Handling Practices:

  • Avoid all personal contact, including inhalation of vapors.[3]

  • Wash hands thoroughly after handling the chemical.[4]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Ground and bond containers when transferring material to prevent static discharge.[1]

  • Use non-sparking tools.[3]

First Aid Measures:

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[4]

  • In case of skin contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Storage:

  • Collect residues in a designated and suitable container, clearly labeled as flammable waste.[3]

  • Store waste containers in a cool, well-ventilated, and approved flame-proof area.[3]

  • Keep waste containers tightly closed.

Disposal Method:

  • Dispose of the chemical waste and contaminated materials through a licensed and approved waste disposal contractor.[4]

  • Do not allow the chemical to enter drains or waterways.

  • Empty containers may retain product residue and can be hazardous. Do not reuse empty containers. They should be disposed of in the same manner as the chemical.[1]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.